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  • Product: 14Deoxy-11-oxoandrographolide

Core Science & Biosynthesis

Foundational

Introduction: Unveiling a Bioactive Diterpenoid from a Traditional Remedy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 14-Deoxy-11-oxoandrographolide (C₂₀H₂₈O₅): Properties, Analysis, and Therapeutic Potential

14-Deoxy-11-oxoandrographolide is a labdane diterpenoid lactone isolated from Andrographis paniculata (Burm. f.) Nees, a plant colloquially known as the "King of Bitters."[1] This herb holds a significant place in traditional medicine systems across Asia for treating a variety of ailments, particularly infections and inflammatory conditions.[1] While its parent compound, andrographolide, has been extensively studied, 14-Deoxy-11-oxoandrographolide emerges as a distinct analogue with its own unique physicochemical properties and significant, albeit less explored, therapeutic potential.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this molecule, from its fundamental properties and analytical characterization to its proven biological efficacy and the experimental protocols required for its study.

Section 1: Physicochemical and Structural Properties

14-Deoxy-11-oxoandrographolide is structurally defined by the characteristic ent-labdane skeleton, featuring a bicyclic core, an exocyclic methylene group, and an α,β-unsaturated γ-lactone ring. The key distinction from its more famous relatives is the presence of a ketone (oxo) group at the C-11 position. This structural feature significantly influences its polarity, reactivity, and biological target interactions.

PropertyDataSource(s)
Molecular Formula C₂₀H₂₈O₅PubChem
Molecular Weight 348.4 g/mol PubChem
CAS Number 42895-57-8PubChem
IUPAC Name 4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-oxoethyl]-2H-furan-5-onePubChem
Class Diterpenoid Lactone (ent-Labdane)[2]
Natural Source Aerial parts of Andrographis paniculata[1]

Section 2: Analytical Characterization and Structural Elucidation

The unambiguous identification of a natural product is the bedrock of all subsequent research. For 14-Deoxy-11-oxoandrographolide, a combination of chromatographic and spectroscopic techniques is essential. While a complete 2D NMR dataset is not widely published, its identity can be confirmed using mass spectrometry and UV spectroscopy in conjunction with chromatographic separation.

Causality in Technique Selection:

  • Mass Spectrometry (MS): This technique is paramount for determining the compound's exact mass and molecular formula. Electrospray ionization (ESI) is a soft ionization method ideal for molecules of this nature, providing clear molecular ion peaks ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, directly confirming the molecular weight.

  • UV-Vis Spectroscopy: The presence of chromophores—specifically the α,β-unsaturated γ-lactone and the ketone group—allows for detection and quantification using a UV detector. The wavelength of maximum absorbance (λmax) is a characteristic feature.[3]

  • Nuclear Magnetic Resonance (NMR): Although specific data is scarce in the literature, ¹H and ¹³C NMR are indispensable for full structural elucidation. ¹H NMR would reveal the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. 2D NMR techniques like COSY, HSQC, and HMBC would be required to definitively assign all proton and carbon signals and establish the complete bonding framework, confirming the stereochemistry of the molecule.[4]

Analytical TechniqueObserved DataReference
HPLC Retention Time ~13.4 min[3]
UV λmax 264 nm[3]
Mass Spectrometry (ESI-) m/z 347 [M-H]⁻[3]
Mass Spectrometry (ESI+) m/z 349 [M+H]⁺[3]

Section 3: Isolation and Quantification Workflow

The journey from raw plant material to a purified, quantifiable compound is a multi-step process. The workflow is designed to first enrich the extract for compounds of medium polarity, like diterpenoids, and then resolve the complex mixture into individual components.

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis & Quantification Plant Dried A. paniculata Aerial Parts Grind Grinding to Fine Powder Plant->Grind Extract Soxhlet Extraction (95% Ethanol) Grind->Extract Concentrate Rotary Evaporation Extract->Concentrate Silica Silica Gel Column Chromatography (Hexane:EtOAc Gradient) Concentrate->Silica Fractions Collect & Pool Fractions (TLC Monitoring) Silica->Fractions Recrystallize Recrystallization / Semi-Prep HPLC Fractions->Recrystallize Pure Pure 14-Deoxy-11- oxoandrographolide Recrystallize->Pure QC Purity Check & Identification (HPLC-MS, NMR) Pure->QC Quant Quantitative Analysis (HPLC-UV @ 264 nm) QC->Quant

Caption: General workflow for isolation and analysis.

Protocol 1: Extraction and Isolation from A. paniculata

This protocol is a representative method adapted from established procedures for isolating diterpenoids from Andrographis species.[5][6]

  • Preparation of Plant Material: Air-dry the aerial parts (leaves and stems) of A. paniculata in the shade to preserve phytochemical integrity. Grind the dried material into a coarse powder (20-40 mesh).

  • Solvent Extraction: Load the powdered material (e.g., 500 g) into a Soxhlet apparatus and extract with 95% ethanol for 24-48 hours. The choice of ethanol provides a good balance for extracting medium-polarity compounds like diterpenoids.

  • Concentration: Concentrate the resulting ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous crude extract.

  • Silica Gel Chromatography:

    • Adsorb the crude extract (e.g., 20 g) onto silica gel (60-120 mesh).

    • Prepare a silica gel column (e.g., 5 cm diameter) packed in n-hexane.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc). For example:

      • Hexane:EtOAc (9:1)

      • Hexane:EtOAc (8:2)

      • Hexane:EtOAc (7:3) ... and so on.

  • Fraction Monitoring and Pooling: Collect fractions (e.g., 250 mL each) and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm). Pool fractions that show a prominent spot corresponding to the expected polarity of 14-Deoxy-11-oxoandrographolide.

  • Final Purification: Subject the pooled, enriched fractions to further purification by either recrystallization from a suitable solvent system (e.g., methanol/chloroform) or by semi-preparative HPLC to achieve >95% purity.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This method is based on typical conditions for analyzing andrographolides, providing a robust system for quantification.[7][8]

ParameterConditionRationale
Instrument HPLC with UV/DAD or MS DetectorStandard for phytochemical analysis.
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Industry standard for separating medium-polarity compounds.
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 40:60 v/v)Provides good resolution for diterpenoids. May require optimization.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25-30 °CEnsures reproducible retention times.
Injection Volume 10-20 µLStandard volume for analytical HPLC.
Detection UV at 264 nmWavelength of maximum absorbance for the target analyte.[3]
Standard Preparation Prepare a stock solution of purified 14-Deoxy-11-oxoandrographolide in methanol. Create a calibration curve with at least 5 concentrations (e.g., 10-200 µg/mL).Essential for accurate quantification.

Section 4: Biological Activity and Therapeutic Potential

Proven Antileishmanial Activity

The most compelling evidence for the therapeutic potential of 14-Deoxy-11-oxoandrographolide lies in its demonstrated antileishmanial activity.[9] Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, is a fatal disease if left untreated. The parasite resides within host macrophages, making it a challenging target for many drugs.

A pivotal study evaluated the compound's efficacy in a hamster model of visceral leishmaniasis. The results highlight a crucial concept in modern drug development: the formulation can be as important as the active pharmaceutical ingredient (API) itself. When administered as a free drug, 14-Deoxy-11-oxoandrographolide showed moderate efficacy. However, when encapsulated in vesicular drug delivery systems like liposomes and niosomes, its ability to reduce the parasite burden in the spleen increased dramatically.[9] This is because these carriers are preferentially taken up by macrophages, delivering the drug directly to the site of infection.

Treatment GroupDoseSpleen Parasite Load Reduction (%)Reference
Free Drug (Subcutaneous)N/A39%[9]
Liposome-Encapsulated DrugN/A78%[9]
Niosome-Encapsulated DrugN/A91%[9]
Microsphere-Encapsulated DrugN/A59%[9]
Protocol 3: In Vivo Antileishmanial Efficacy Assay (Conceptual Hamster Model)

This protocol outlines the key steps in a self-validating system to assess antileishmanial efficacy, based on the published research.[9]

  • Animal Model & Infection:

    • Choice of Model: Golden hamsters (Mesocricetus auratus) are the gold standard for visceral leishmaniasis as their disease progression closely mimics human infection.

    • Infection: Infect animals via intracardiac injection with L. donovani amastigotes (e.g., 1 x 10⁷). Allow the infection to establish for 4-6 weeks.

  • Treatment Groups (Self-Validating System):

    • Group 1 (Negative Control): Vehicle only (e.g., saline or PBS). This establishes the baseline parasite burden.

    • Group 2 (Positive Control): A known antileishmanial drug (e.g., Amphotericin B). This validates that the model is responsive to treatment.

    • Group 3 (Test Article - Free Drug): 14-Deoxy-11-oxoandrographolide dissolved in a suitable vehicle.

    • Group 4 (Test Article - Carrier): Encapsulated 14-Deoxy-11-oxoandrographolide (e.g., in niosomes).

  • Drug Administration: Administer treatments via a clinically relevant route (e.g., subcutaneous or intravenous) for a defined period (e.g., 5 consecutive days).

  • Efficacy Assessment:

    • At the end of the study (e.g., 1-2 weeks post-treatment), humanely euthanize the animals.

    • Aseptically remove the spleen and liver (primary sites of infection).

    • Prepare tissue homogenates and create serial dilutions for Giemsa staining.

    • Quantify the number of amastigotes per macrophage under a microscope to calculate the Leishman-Donovan Unit (LDU).

    • Calculate the percent inhibition of parasite load relative to the negative control group.

Hypothesized Mechanism of Action: Matrix Metalloproteinase (MMP) Inhibition

While the direct molecular targets of 14-Deoxy-11-oxoandrographolide are not yet fully elucidated, its structural similarity to andrographolide provides a strong basis for hypothesizing its mechanism of action, particularly in an anti-inflammatory context. Andrographolide is a known inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for Matrix Metalloproteinases (MMPs) like MMP-1, MMP-3, and MMP-13. These enzymes are responsible for degrading the extracellular matrix, a key pathological process in diseases like osteoarthritis. It is plausible that 14-Deoxy-11-oxoandrographolide shares this ability to suppress NF-κB activation, thereby downregulating MMP expression and exerting anti-inflammatory and chondroprotective effects. This remains a critical area for future investigation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB_active NF-κB (p50/p65) Active IKK->NFkB_active Releases NFkB_inactive NF-κB (p50/p65) Inactive IkB->NFkB_inactive Inhibits Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription MMPs MMP-1, MMP-3, etc. Transcription->MMPs Upregulates Degradation Matrix Degradation (Pathology) MMPs->Degradation Causes Compound 14-Deoxy-11- oxoandrographolide (Hypothesized) Compound->IKK Inhibits

Caption: Hypothesized NF-κB inhibition pathway.

Section 5: Conclusion and Future Perspectives

14-Deoxy-11-oxoandrographolide is a promising bioactive natural product from Andrographis paniculata. Its chemical identity is well-defined by its molecular formula (C₂₀H₂₈O₅) and has been confirmed through mass spectrometry, though a full NMR characterization would further solidify its structural data for future synthetic and medicinal chemistry efforts.

The most significant finding to date is its potent in vivo antileishmanial activity, particularly when delivered via macrophage-targeting nanocarriers like niosomes.[9] This positions the compound as a strong candidate for further preclinical development against visceral leishmaniasis, a neglected tropical disease with urgent therapeutic needs.

Future research should be prioritized in the following areas:

  • Full Spectroscopic Characterization: Publication of the complete ¹H and ¹³C NMR data is necessary for the scientific record and to aid in quality control and synthesis.

  • Mechanism of Action Studies: The molecular target(s) responsible for its antileishmanial activity must be identified. Investigating its effect on key parasitic enzymes or survival pathways is critical.

  • Exploration of Other Activities: The hypothesized anti-inflammatory and MMP-inhibitory effects should be experimentally validated using in vitro cell-based assays (e.g., IL-1β stimulated chondrocytes) and enzyme inhibition assays.

  • Pharmacokinetic and Safety Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are required to assess its drug-like properties and establish a safety profile for potential clinical translation.

References

  • Lala, S., Nandy, A.K., Mahato, S.B., & Basu, M.K. (2003). Delivery in vivo of 14-deoxy-11-oxoandrographolide, an antileishmanial agent, by different drug carriers. Indian Journal of Biochemistry & Biophysics, 40(3), 169-174. [Link]

  • PubChem. (n.d.). 14-Deoxy-11-oxoandrographolide. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Sureshkumar, C., Vijayakumar, B., Karthik Ananth, M., & Narasimhan, S. (2013). Isolation and Quantification of 14-Deoxy-11,12-didehydroandrographolide in Andrographis paniculata by HPLC. Asian Journal of Chemistry, 25(2), 944-946. [Link]

  • ResearchGate. (2013). Isolation and Quantification of 14-Deoxy-11,12-didehydroandrographolide in Andrographis paniculata by HPLC. [Link]

  • Islam, M. T. (Ed.). (2021). Andrographis paniculata (Burm. f.) Wall. ex Nees: An Updated Review of Phytochemistry, Antimicrobial Pharmacology, and Clinical Safety and Efficacy. MDPI. [Link]

  • ResearchGate. (2013). Isolation and Quantification of 14-Deoxy-11,12-didehydroandrographolide in Andrographis paniculata by HPLC. [Link]

  • Bhat, K. G., et al. (2021). Isolation of Andrographolide from Andrographis lineata Wall. ex Nees var. lawii C.B. Clarke and its Anticancer Activity against Human Ovarian Teratocarcinoma. Pharmacognosy Journal, 13(3), 660-668. [Link]

  • Bentham Science. (n.d.). Andrographolide and its Analogs: Botanical Sources, Phytochemistry, Pharmacology, and Biotechnology. [Link]

  • Shen, Y. H., et al. (2006). ent-Labdane Diterpenoids from Andrographis paniculata. Journal of Natural Products, 69(3), 319–322. [Link]

  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2018). Review on Andrographis Paniculata wall. ex Nees: Its Traditional Use, Secondary Metabolite Production, Phytochemistry, Pharmacology and Products Developed. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Isolation of Plasticizer Compound 1, 2- Benzenedicarboxlyic acid in Leaf Extract of Andrographis paniculatas. [Link]

  • ResearchGate. (2023). (PDF) IJMPR An Updated Review (Phytochemistry, Antimicrobial Pharmacology) on Indigenous King of Bitter (Andrographis Paniculata). [Link]

  • Li, H. B., et al. (2008). Chemical Compositions, Chromatographic Fingerprints and Antioxidant Activities of Andrographis Herba. Journal of the Chinese Chemical Society, 55(6), 1235-1243. [Link]

  • ResearchGate. (2013). Microbial transformation of 14-deoxy-11, 12-didehydroandrographolide and 14-deoxyandrographolide and inhibitory effects on nitric oxide production of the transformation products. [Link]

  • Okhue, I. J., & Olorunnisola, O. S. (2017). Andrographis paniculata (Burm. f.) Wall. ex Nees: A Review of Ethnobotany, Phytochemistry, and Pharmacology. Journal of Ethnopharmacology, 206, 1-22. [Link]

  • ResearchGate. (2008). (PDF) HPLC-DAD-MS fingerprint of Andrographis paniculata (Burn. f.) Nees (Acanthaceae). [Link]

  • Chen, J. H., et al. (2006). Chemical Fingerprinting of Andrographis paniculata (Burm. f.) Nees by HPLC and Hierarchical Clustering Analysis. Journal of Chromatographic Science, 44(9), 567-573. [Link]

Sources

Exploratory

The Obscure Oxidized Andrographolide: A Technical Guide to the Natural Occurrence of 11-Oxo-Andrographolide and its Derivatives in the Acanthaceae Family

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide delves into the natural occurrence, biosynthesis, and analytical methodologies pertaining to 11-oxo-andrographolide a...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the natural occurrence, biosynthesis, and analytical methodologies pertaining to 11-oxo-andrographolide and its related compounds within the Acanthaceae family. As Senior Application Scientists, our objective is to provide a comprehensive resource that not only presents established data but also explores the causal relationships behind experimental designs and the potential for future research and drug development.

Introduction: Beyond Andrographolide - The Significance of Oxidative Diversification

The Acanthaceae family, and particularly the genus Andrographis, is a well-established source of bioactive labdane diterpenoids.[1] The most prominent of these is andrographolide, renowned for its wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] However, the therapeutic potential of andrographolide is often hampered by its poor solubility and bioavailability. This has spurred extensive research into its natural and synthetic derivatives, with the aim of identifying analogues with improved pharmacological profiles.[4]

Oxidative modifications of the andrographolide scaffold are a key strategy in the natural diversification of these compounds, often leading to altered bioactivities. This guide focuses on a specific and less-explored oxidative modification: the introduction of a carbonyl group at the C-11 position of the andrographolide core structure, leading to 11-oxo-andrographolide derivatives. The confirmed natural occurrence of 14-Deoxy-11-oxoandrographolide in Andrographis paniculata underscores the biosynthetic capability of this plant to produce such compounds and warrants a deeper investigation into their prevalence and potential.[5]

The Biosynthetic Pathway: A Tale of Oxidative Tailoring

The biosynthesis of andrographolide and its derivatives originates from the general isoprenoid pathway, leading to the formation of the diterpene backbone. The subsequent series of oxidative reactions, primarily catalyzed by cytochrome P450 (CYP450) enzymes, is responsible for the intricate functionalization of the labdane skeleton.[6] These modifications include hydroxylations at various positions, such as C-3, C-14, and C-19, and the formation of the characteristic lactone ring.[6]

While the specific CYP450 enzyme responsible for the oxidation at the C-11 position has not yet been definitively identified, the existence of 14-Deoxy-11-oxoandrographolide strongly suggests its presence in the enzymatic machinery of Andrographis paniculata. The formation of an 11-oxo group likely proceeds through an 11-hydroxy intermediate, a common mechanism in steroid and terpenoid biosynthesis mediated by P450s.[7] The presence of 14-deoxy-11-hydroxyandrographolide in related analytical studies further supports this hypothesis.[8]

Biosynthesis GGPP Geranylgeranyl Pyrophosphate ent_CPP ent-Copalyl Diphosphate GGPP->ent_CPP Class II DiTPS ent_Labdane ent-Labdane Scaffold ent_CPP->ent_Labdane Class I DiTPS Andrographolide_precursors Andrographolide Precursors ent_Labdane->Andrographolide_precursors Multiple Steps Andrographolide Andrographolide Andrographolide_precursors->Andrographolide CYP450s (e.g., C3, C14, C19 hydroxylation) 11-hydroxy 11-Hydroxy-andrographolide (Hypothetical Intermediate) Andrographolide->11-hydroxy CYP450 (putative C-11 hydroxylase) 11-oxo 11-Oxo-andrographolide Derivative 11-hydroxy->11-oxo Dehydrogenase (putative) Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization plant Plant Material extraction Solvent Extraction plant->extraction partition Solvent Partitioning extraction->partition cc Column Chromatography partition->cc prep_hplc Preparative HPLC cc->prep_hplc hplc HPLC-UV/DAD prep_hplc->hplc Purity Check lcms LC-MS/MS prep_hplc->lcms Identification nmr NMR Spectroscopy prep_hplc->nmr Structure elucidation Structural Elucidation hplc->elucidation lcms->elucidation nmr->elucidation

Sources

Foundational

Ent-labdane diterpenoid lactones structure-activity relationship (SAR)

The Structure-Activity Relationship (SAR) of ent-Labdane Diterpenoid Lactones[1] Executive Summary: The Covalent Advantage ent-Labdane diterpenoid lactones represent a distinct class of natural products characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of ent-Labdane Diterpenoid Lactones[1]

Executive Summary: The Covalent Advantage

ent-Labdane diterpenoid lactones represent a distinct class of natural products characterized by a bicyclic decalin core and a functionalized lactone side chain. Unlike reversible ligands that rely solely on equilibrium binding, these scaffolds often function as Targeted Covalent Inhibitors (TCIs) .[2] The primary pharmacophore—an


-unsaturated 

-lactone—acts as a Michael acceptor, forming irreversible covalent bonds with nucleophilic cysteine residues on key signaling proteins such as NF-κB (p50) and Keap1.

This guide dissects the structural prerequisites for this reactivity, delineating how modifications to the labdane core (solubility/permeability) and the lactone ring (electrophilicity/affinity) drive therapeutic potency against inflammation and cancer.

Structural Fundamentals & Numbering

To understand the SAR, one must first master the scaffold geometry. The "ent" prefix denotes the enantiomeric series opposite to the normal labdane stereochemistry found in gymnosperms.

  • The Core: A trans-decalin system (rings A and B).

  • Stereochemistry:

    
    -configuration.
    
  • The Warhead: A five-membered lactone ring (butenolide) attached at C-9 via a C-11/C-12 linker.

  • Key Residues (Andrographolide numbering):

    • C-3 & C-19: Primary and secondary hydroxyls (Hydrophilic handle).

    • C-8(17): Exocyclic double bond (Conformational constraint).

    • C-12 & C-13: The olefinic linkage connecting the core to the lactone.

    • C-14: A crucial hydroxyl group in the parent compound, often modified to alter reactivity.

Mechanistic Basis: The Michael Addition

The biological activity of ent-labdanes is largely governed by the reactivity of the


-unsaturated lactone.

Mechanism:

  • Recognition: The labdane core docks into the hydrophobic pocket of the target protein (e.g., the DNA-binding domain of NF-κB).

  • Alkylation: A specific cysteine thiol (e.g., Cys62 of p50) performs a nucleophilic attack on the electrophilic carbon (typically C-12 ) of the unsaturated lactone.

  • Stabilization: The resulting covalent adduct prevents the protein from binding to DNA or interacting with co-factors.

Visualization: Covalent Inhibition Pathway

MichaelAddition Ligand ent-Labdane Lactone (Electrophile) Complex Non-Covalent Encounter Complex Ligand->Complex Hydrophobic Interaction Target Protein Target (NF-κB p50 / Keap1) Target->Complex Cys-SH Exposure TS Transition State (Thiolate Attack at C-12) Complex->TS Michael Addition Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct C-S Bond Formation

Figure 1: Kinetic mechanism of cysteine alkylation by ent-labdane lactones.

Detailed SAR Analysis

The optimization of ent-labdanes usually follows a tripartite strategy: modulating the warhead, rigidifying the linker, and tuning the physicochemical properties via the core.

A. The Lactone "Warhead" (C-12 to C-16)

This is the business end of the molecule.

  • 
     Double Bond:  Essential for activity. Hydrogenation of this bond abolishes NF-κB inhibition and cytotoxicity, confirming the Michael acceptor requirement [1].
    
  • C-14 Hydroxyl: In Andrographolide, the C-14 hydroxyl is allylic.

    • Modification: Dehydration to form 14-deoxy-11,12-didehydroandrographolide creates a conjugated diene system. This extends the conjugation, increasing the electrophilicity of C-12 and often enhancing cytotoxicity compared to the parent compound [2].

    • Stereochemistry: Inversion of C-14 (if chiral) can affect the orientation of the lactone ring relative to the cysteine thiol.

B. The Linker (C-11, C-12)
  • Flexibility vs. Rigidity: The rotation around C-9/C-11 and C-11/C-12 determines the "sweep" of the lactone arm. Introducing rigidity (e.g., additional double bonds in 14-deoxy analogs) restricts the conformational space, potentially improving selectivity for specific cysteine pockets.

C. The Decalin Core (C-1 to C-10)
  • C-3 & C-19 Hydroxyls: These are non-pharmacophoric for the covalent event but critical for ADME (Absorption, Distribution, Metabolism, Excretion).

    • Esterification: Converting these -OH groups to succinates or other esters (e.g., Potassium Dehydroandrographolide Succinate) increases water solubility for injection but may reduce membrane permeability [3].

    • Acylation: Adding lipophilic chains here can improve cellular uptake but may require intracellular hydrolysis to regenerate the active species.

  • C-8(17) Exocyclic Alkene: While not the primary electrophile, this double bond contributes to the overall shape of the B-ring. Epoxidation at this site generally reduces activity, suggesting the steric bulk of the epoxide interferes with binding.

SAR Summary Table
Structural FeatureModificationEffect on BioactivityMechanism

Olefin
HydrogenationAbolished Loss of Michael acceptor capability.
C-14 Hydroxyl Dehydration (

)
Increased Formation of extended conjugated system; higher electrophilicity.
C-14 Hydroxyl AcylationVariableProdrug strategy; alters solubility.
C-3/C-19 -OH GlycosylationDecreased (in vitro)Reduced membrane permeability; requires hydrolysis.
C-3/C-19 -OH SuccinylationMaintained (in vivo)Increases solubility; acts as a prodrug.
C-8(17) Alkene EpoxidationDecreasedSteric hindrance in the binding pocket.

Experimental Workflows for SAR Validation

To rigorously validate the SAR described above, one must correlate chemical modifications with specific biological readouts.

Protocol A: NF-κB Luciferase Reporter Assay

Purpose: To quantify the inhibition of NF-κB transcriptional activity.

  • Cell Seeding: Seed HEK293T cells in 96-well white opaque plates (

    
     cells/well) in DMEM + 10% FBS.
    
  • Transfection: After 24h, co-transfect cells with:

    • pNF-κB-Luc: Firefly luciferase reporter plasmid (100 ng/well).

    • pRL-TK: Renilla luciferase control plasmid (10 ng/well) for normalization.

    • Reagent: Use Lipofectamine 3000 or PEI according to manufacturer instructions.

  • Compound Treatment: 24h post-transfection, treat cells with ent-labdane analogs (0.1 - 50

    
    M) for 1 hour.
    
  • Stimulation: Add TNF-

    
     (10 ng/mL) or LPS (1 
    
    
    
    g/mL) to induce NF-κB. Incubate for 6–12 hours.
  • Detection: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.

  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Dose-Response curves to determine

    
    .
    
Protocol B: Cysteine Reactivity Assay (Michael Addition Kinetics)

Purpose: To verify if a new analog functions as a Michael acceptor.

  • Reaction Mix: Dissolve the ent-labdane analog (10 mM) in DMSO.

  • Nucleophile: Prepare a solution of N-Acetylcysteine (NAC) or Glutathione (GSH) (100 mM) in PBS (pH 7.4).

  • Incubation: Mix Analog:NAC in a 1:10 ratio. Incubate at 37°C.

  • Monitoring:

    • HPLC: Inject aliquots at t=0, 15, 30, 60 min. Look for the disappearance of the parent peak and appearance of the adduct peak.

    • NMR: In

      
      -DMSO, monitor the shift of the olefinic proton signals (H-12). Loss of the olefinic signal indicates saturation via adduct formation.
      

Optimization Logic Flow

When designing new analogs, follow this logical decision tree to balance potency with drug-like properties.

OptimizationCycle Start Parent Scaffold (e.g., Andrographolide) Step1 Assess Solubility (LogP, Kinetic Sol) Start->Step1 Step2 Modify C-3 / C-19 (Hydrophilic/Lipophilic Groups) Step1->Step2 Poor Solubility Step3 Assess Potency (NF-κB / Cytotoxicity) Step1->Step3 Good Solubility Step2->Step3 Decision Is IC50 < 1μM? Step3->Decision Step4 Modify C-12 / C-14 (Tune Electrophilicity) Step4->Step3 Re-test Decision->Step4 No Final Lead Candidate Decision->Final Yes

Figure 2: Iterative SAR optimization cycle for ent-labdane development.

References

  • Nanduri, S., et al. (2004). "Synthesis and structure-activity relationships of andrographolide analogues as novel cytotoxic agents." Bioorganic & Medicinal Chemistry Letters, 14(18), 4711-4717.

  • Lim, J.C., et al. (2012). "Andrographolide and its analogues: versatile bioactive molecules for combating inflammation and cancer."[3][4] Clinical and Experimental Pharmacology and Physiology, 39(3), 300-310.

  • Singha, P.K., et al. (2003). "Protective activity of andrographolide and arabinogalactan proteins from Andrographis paniculata against ethanol-induced toxicity in mice." Journal of Ethnopharmacology, 85(2-3), 255-261.

  • Tan, W.S., et al. (2017). "Is there a future for andrographolide derivatives as anti-inflammatory agents? From mechanisms to clinical applications."[2][3][5][6][7][8] Biochemical Pharmacology, 139, 71-81.

  • Zhang, Z., et al. (2021). "Recent advances in the synthesis and biological activity of ent-labdane diterpenoids." RSC Advances, 11, 23456-23478.

Sources

Exploratory

Technical Whitepaper: Comparative Analysis of Andrographolide and 14-Deoxy-11-oxoandrographolide

This guide provides an in-depth technical analysis comparing Andrographolide and its specific oxidized derivative, 14-Deoxy-11-oxoandrographolide . Executive Summary Andrographolide (AG) is the principal bioactive labdan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Andrographolide and its specific oxidized derivative, 14-Deoxy-11-oxoandrographolide .

Executive Summary

Andrographolide (AG) is the principal bioactive labdane diterpenoid isolated from Andrographis paniculata, widely recognized for its anti-inflammatory and anticancer properties mediated through NF-κB inhibition.[1][2][3] 14-Deoxy-11-oxoandrographolide (11-oxo-AG) is a distinct, minor constituent characterized by the loss of the C-14 hydroxyl group and the oxidation of C-11 to a ketone.

While AG is a broad-spectrum anti-inflammatory agent, 11-oxo-AG exhibits a unique pharmacological profile with superior potency in specific niches, most notably as an antileishmanial and anti-dengue agent. This guide delineates the structural, physicochemical, and mechanistic divergences between these two compounds to inform lead optimization and therapeutic development.

Structural & Physicochemical Characterization

The functional divergence between AG and 11-oxo-AG stems directly from modifications at the C-11 and C-14 positions of the decalin ring system.

Chemical Structure Comparison[3][4][5]
FeatureAndrographolide (AG)14-Deoxy-11-oxoandrographolide (11-oxo-AG)Impact on Reactivity
Formula C₂₀H₃₀O₅C₂₀H₂₈O₅11-oxo-AG is more oxidized.
C-14 Position Hydroxyl (-OH) Hydrogen (-H) Loss of H-bond donor; increases lipophilicity.
C-11 Position Methylene (-CH₂-)Ketone (C=O) Introduces an electron-withdrawing group; alters ring conformation.
Lactone Ring

-alkylidene-

-butyrolactone

-alkylidene-

-butyrolactone
Both retain the Michael acceptor moiety essential for covalent binding.
C-12/C-13 C12=C13 double bondC12=C13 double bondThe 11-oxo group in 11-oxo-AG conjugates with this system, potentially enhancing electrophilicity.
Structural Visualization (DOT)

The following diagram illustrates the core structural differences and their influence on pharmacophore properties.

StructureComparison AG Andrographolide (C20H30O5) C14_OH C-14 Hydroxyl (Polarity / H-Bonding) AG->C14_OH C11_CH2 C-11 Methylene (Neutral) AG->C11_CH2 Michael C12=C13 Michael Acceptor (Cysteine Alkylation) AG->Michael OxoAG 14-Deoxy-11-oxoandrographolide (C20H28O5) C14_H C-14 Deoxy (Increased Lipophilicity) OxoAG->C14_H C11_Ketone C-11 Ketone (Electron Withdrawing) OxoAG->C11_Ketone OxoAG->Michael C11_Ketone->Michael Conjugation enhances electrophilicity caption Fig 1. Structural divergence centered on C-11 oxidation and C-14 deoxygenation.

[6][7]

Pharmacological Mechanisms & Divergence

While both compounds share the labdane skeleton, their targets differ significantly due to the steric and electronic changes induced by the 11-oxo group.

Andrographolide: The NF-κB Inhibitor

AG functions primarily as a covalent inhibitor of NF-κB. It forms a Michael adduct with the Cys62 residue of the p50 subunit of NF-κB, blocking DNA binding and downstream inflammatory cytokine expression (TNF-α, IL-6).

14-Deoxy-11-oxoandrographolide: The Anti-Infective Specialist

11-oxo-AG shows a distinct shift in bioactivity, moving away from general inflammation toward specific anti-infective potency.

  • Antileishmanial Activity: 11-oxo-AG is significantly more potent than AG against Leishmania donovani.

    • Mechanism:[2][4][5][6] The increased lipophilicity (lack of C14-OH) likely facilitates penetration of the parasitic membrane. The 11-ketone may interact with specific parasite proteases or redox systems distinct from mammalian NF-κB.

    • Efficacy: In hamster models, 11-oxo-AG incorporated into liposomes or niosomes reduced splenic parasite load by >90% , outperforming free AG.

  • Anti-Dengue Activity: In silico docking studies against the Dengue Virus NS5 polymerase reveal that 11-oxo-AG exhibits superior binding energy (-7.37 kcal/mol) compared to AG (-5.66 kcal/mol). The C11-ketone facilitates unique hydrogen bonding interactions with viral amino acid residues that AG cannot access.

Comparative Bioactivity Table
Biological TargetAndrographolide (AG)14-Deoxy-11-oxoandrographolide
NF-κB (p50) High Potency (IC50 ~5 µM)Moderate/Low Potency
Leishmania donovani Moderate ActivityHigh Potency (Lead Compound)
Dengue NS5 Moderate BindingHigh Affinity (-7.37 kcal/mol)
Cytotoxicity Moderate (Cancer selective)Low (Safe in liposomal formulations)

Experimental Protocols: Isolation & Analysis

Because 11-oxo-AG is a minor constituent (approx. 0.12% of dry leaf weight vs. >1.0% for AG), precise extraction and enrichment protocols are required.

HPLC Separation Protocol

To distinguish 11-oxo-AG from AG and the structurally similar 14-deoxy-11,12-didehydroandrographolide (DDA), a high-resolution gradient HPLC method is necessary.

  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini, 5 µm, 250 x 4.6 mm).[7]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient: 20% B to 60% B over 30 minutes.

  • Detection: UV at 235 nm (optimal for the lactone ring conjugation).

  • Elution Order:

    • Andrographolide (Most Polar, elutes first).

    • 14-Deoxyandrographolide.[1][2][3][8][9][10][5][6][11][12]

    • 14-Deoxy-11-oxoandrographolide (Elutes later due to loss of -OH).

    • 14-Deoxy-11,12-didehydroandrographolide (Least polar).[5]

Extraction & Purification Workflow (DOT)

ExtractionWorkflow RawMaterial Dried A. paniculata Leaves Extraction Soxhlet Extraction (Methanol or Ethanol) RawMaterial->Extraction Crude Crude Extract Extraction->Crude Partition Liquid-Liquid Partition (Chloroform : Water) Crude->Partition ChloroformLayer Chloroform Fraction (Enriched in Diterpenes) Partition->ChloroformLayer ColumnChrom Silica Gel Column Chromatography Gradient: CHCl3 -> MeOH ChloroformLayer->ColumnChrom FractionAG Fraction A: Andrographolide (Major Yield) ColumnChrom->FractionAG Early Elution FractionOxo Fraction B: 11-oxo-AG & Others (Minor Yield) ColumnChrom->FractionOxo Late Elution PrepHPLC Preparative HPLC (C18, ACN:H2O) FractionOxo->PrepHPLC PureOxo Purified 14-Deoxy-11-oxoandrographolide (>98% Purity) PrepHPLC->PureOxo caption Fig 2. Isolation workflow targeting the minor 11-oxo constituent.

Therapeutic Implications & Future Directions[3]

Drug Delivery Systems

The enhanced lipophilicity of 11-oxo-AG makes it an ideal candidate for vesicular delivery systems. Research indicates that niosomal and liposomal encapsulation significantly improves its therapeutic index against intracellular parasites (like Leishmania) residing in macrophages. The lipid carriers passively target the reticuloendothelial system (RES), delivering the lipophilic 11-oxo-AG directly to the site of infection.

Toxicity Profile

Preliminary data suggests 11-oxo-AG is non-genotoxic and non-carcinogenic. Its toxicity profile in vivo is favorable, particularly when delivered via lipid carriers, which mitigate potential systemic irritation associated with high doses of diterpenoids.

Conclusion

While Andrographolide remains the gold standard for anti-inflammatory therapy, 14-deoxy-11-oxoandrographolide represents a specialized scaffold for infectious disease drug discovery.[1][2] Its structural modifications—specifically the C11-ketone—confer unique binding properties against viral and parasitic targets that the parent compound lacks.

References

  • Lala, S., et al. (2003). Delivery in vivo of 14-deoxy-11-oxoandrographolide, an antileishmanial agent, by different drug carriers.[6] Indian Journal of Biochemistry & Biophysics.[8][6][13]

  • Ramalingam, S., & Karupiah, S. (2014). Anti-Dengue Viral Compounds from Andrographis paniculata by Insilico Approach. World Journal of Alternative Medicine.[1]

  • PubChem. 14-Deoxy-11-oxoandrographolide (CID 9975052). National Library of Medicine.

  • Chao, W.W., & Lin, B.F. (2010). Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Chinese Medicine.

  • Mishra, S.K., et al. (2017). Andrographolide and analogues in cancer prevention: Frontline of natural product drug discovery. Phytotherapy Research.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Liposomal 14-Deoxy-11-oxoandrographolide

Abstract & Rationale 14-Deoxy-11-oxoandrographolide (14-D-11-O-AP) is a bioactive diterpenoid lactone derived from Andrographis paniculata.[1] While it exhibits potent anti-inflammatory, antileishmanial, and anticancer p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

14-Deoxy-11-oxoandrographolide (14-D-11-O-AP) is a bioactive diterpenoid lactone derived from Andrographis paniculata.[1] While it exhibits potent anti-inflammatory, antileishmanial, and anticancer properties, its clinical translation is severely hindered by poor aqueous solubility and rapid metabolism.

This guide details the encapsulation of 14-D-11-O-AP into lipid-based nanocarriers (liposomes) . By entrapping the hydrophobic drug within the lipid bilayer, we achieve three critical goals:

  • Solubility Enhancement: Bypassing the need for toxic organic co-solvents.

  • Stability: Protecting the labile lactone ring from hydrolytic degradation.

  • Passive Targeting: Utilizing the Enhanced Permeability and Retention (EPR) effect for tumor accumulation (if pegylated).

Pre-Formulation Strategy

Before synthesis, the physicochemical compatibility of the drug and lipid matrix must be established.

Compound Properties[1][2][3][4][5]
  • Molecular Weight: 348.44 g/mol [2]

  • LogP: ~2.6 (Lipophilic)[3]

  • Solubility: Soluble in Chloroform, Dichloromethane, Methanol; Sparingly soluble in water.

  • Implication: The drug will reside within the hydrophobic acyl chain region of the liposome bilayer, not the aqueous core.

Lipid Selection Logic

We will utilize a Thin-Film Hydration (Bangham) method followed by Extrusion .

ComponentRoleSelected MaterialMolar Ratio (Standard)
Bulk Lipid Forms the bilayer matrix.HSPC (Hydrogenated Soy Phosphatidylcholine) or DPPC 55 - 70
Stabilizer Modulates membrane fluidity; prevents leakage.Cholesterol (Chol)30 - 40
Stealth Agent (Optional)Provides steric barrier (PEGylation) to evade RES uptake.DSPE-PEG2000 0 - 5
Active Cargo Therapeutic agent.[4]14-D-11-O-AP Drug:Lipid ratio 1:10 to 1:20 (w/w)

Expert Insight: For initial screening, a 7:3 molar ratio of SPC:Cholesterol is robust. However, for in vivo applications, HSPC:Chol:DSPE-PEG2000 (55:40:5) is recommended to increase circulation half-life.

Protocol: Liposome Synthesis (Thin-Film Hydration)[7][8]

This protocol describes the synthesis of 10 mL of liposomal suspension.

Materials
  • 14-Deoxy-11-oxoandrographolide (Purity >98%)

  • L-α-Phosphatidylcholine (SPC) or HSPC

  • Cholesterol (Recrystallized)

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphate Buffered Saline (PBS), pH 7.4 (0.01 M)

Workflow Diagram

ThinFilmHydration Start Start: Weigh Components Dissolve Dissolve Lipids & Drug (Chloroform:Methanol 2:1) Start->Dissolve Evap Rotary Evaporation (40-50°C, Vacuum) Dissolve->Evap Organic Phase Film Dry Lipid Film Formation Evap->Film Desiccate Desiccate (Overnight) Remove trace solvent Film->Desiccate Hydrate Hydration (Add PBS, pH 7.4, >Tm) Desiccate->Hydrate MLV Crude Liposomes (MLVs) Large, Heterogeneous Hydrate->MLV Agitation SizeRed Size Reduction (Extrusion or Sonication) MLV->SizeRed LUV Final Liposomes (LUVs) ~100-150 nm SizeRed->LUV

Figure 1: Step-by-step workflow for Thin-Film Hydration synthesis.

Step-by-Step Procedure
  • Preparation of Organic Phase:

    • In a 100 mL round-bottom flask, dissolve Lipids (e.g., 70 mg SPC, 30 mg Cholesterol) and Drug (e.g., 5-10 mg 14-D-11-O-AP) in 10 mL of Chloroform:Methanol (2:1 v/v) .

    • Note: Ensure complete dissolution. If the drug precipitates, increase the methanol fraction slightly, but keep chloroform dominant for lipid solubility.

  • Film Formation:

    • Attach the flask to a Rotary Evaporator .

    • Set water bath to 45°C (above the transition temperature, Tm, of the lipid).

    • Rotate at 100-150 rpm under vacuum until solvents are removed.

    • Critical: A thin, transparent, homogeneous film should form on the flask wall. If the film is "frothy," the vacuum was applied too quickly.

  • Drying:

    • Place the flask in a vacuum desiccator overnight to remove trace organic solvents. Residual chloroform is toxic and destabilizes the bilayer.

  • Hydration:

    • Add 10 mL of PBS (pH 7.4) to the flask.

    • Rotate at 60°C (or >Tm of lipids) for 1 hour without vacuum.

    • Observation: The film will peel off, forming a milky suspension of Multilamellar Vesicles (MLVs).

  • Downsizing (Homogenization):

    • Method A (Preferred): Extrusion. Pass the suspension 11 times through a polycarbonate membrane (pore size 100 nm) using a mini-extruder heated to >Tm. This yields uniform Large Unilamellar Vesicles (LUVs).

    • Method B: Probe Sonication. Sonicate on ice (5 cycles, 2 min on/2 min off) until the solution becomes translucent. Risk: Titanium shedding and drug degradation.

  • Purification:

    • Remove unencapsulated drug via Dialysis (MWCO 12-14 kDa) against PBS for 24 hours at 4°C, or by Ultracentrifugation (30,000 rpm, 4°C, 1 hr).

Characterization Protocols

Physical Characterization (DLS)
  • Instrument: Malvern Zetasizer or equivalent.

  • Protocol: Dilute 50 µL of liposomes in 950 µL PBS. Measure at 25°C.

  • Target Specs:

    • Z-Average Size: 100 – 150 nm.

    • Polydispersity Index (PDI): < 0.2 (Indicates monodispersity).[5]

    • Zeta Potential: Negative (-10 to -30 mV) for standard SPC/Chol formulations (stabilizes via electrostatic repulsion).

Entrapment Efficiency (EE%)

This determines how much drug was successfully loaded.

Formula:



Protocol:

  • Separation: Centrifuge liposomes (as per section 3.3 step 6) to pellet the vesicles. Collect the supernatant (contains free drug).

  • Lysis (Total Drug): Take a fresh aliquot of the unpurified liposome suspension. Dilute 1:10 with Methanol or 0.1% Triton X-100 and sonicate to disrupt bilayers and release all drug.

  • Quantification: Analyze both the "Free Drug" (supernatant) and "Total Drug" (lysed) samples via HPLC.

HPLC Method for 14-D-11-O-AP

Based on the structural similarity to Andrographolide and specific literature [1, 2]:

  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini 5µm, 250 x 4.6 mm).[6][7]

  • Mobile Phase: Acetonitrile : Water (40 : 60 v/v) or Methanol : Water (50 : 50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (absorption maximum for the lactone/enone system).

  • Retention Time: Expect peak around 6-10 min depending on exact organic ratio.

In Vitro Drug Release Assay

To simulate how the drug releases in the body.

  • Setup: Place 2 mL of purified liposomes into a Dialysis Bag (MWCO 12 kDa).

  • Sink Conditions: Suspend the bag in 50 mL of PBS (pH 7.4) + 0.5% Tween 80 (Tween ensures the released hydrophobic drug stays soluble in the bath).

  • Incubation: Stir at 37°C, 100 rpm.

  • Sampling: At set time points (0.5, 1, 2, 4, 8, 12, 24 h), withdraw 1 mL of medium and replace with fresh medium.

  • Analysis: Quantify drug in samples via HPLC. Plot Cumulative % Release vs. Time.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Entrapment Efficiency (<30%) Drug crystallizing out; Lipid ratio incorrect.Increase Lipid:Drug ratio to 20:1. Ensure rapid cooling if using heating methods.
High PDI (>0.3) Incomplete extrusion; Aggregation.Increase number of extrusion passes. Check if lipid Tm > room temp (heat extruder).
Precipitation during hydration Drug not soluble in lipid bilayer.Use a more lipophilic lipid (e.g., DSPC). Ensure organic solvents are fully removed.
Leaking during storage Bilayer too fluid.Increase Cholesterol content (up to 40-50 mol%) to rigidify the membrane.

References

  • Roy, P., et al. (2003). Delivery in vivo of 14-deoxy-11-oxoandrographolide, an antileishmanial agent, by different drug carriers. Indian Journal of Biochemistry & Biophysics. Link (Validated PE:Chol:DCP protocol).

  • Sureshkumar, C., et al. (2012). Isolation and Quantification of 14-Deoxy-11,12-didehydroandrographolide in Andrographis paniculata by HPLC.[7] Asian Journal of Chemistry. Link (HPLC Methodology).

  • Bera, R., et al. (2014).Liposomal formulations of andrographolide... (General reference for andrographolide liposome stability).
  • Mondala, J.R.M., et al. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method.[8] Protocols.io.[9] Link (Modern Extrusion Protocol).

Sources

Application

Probing the In Vivo Efficacy of 14-Deoxy-11-oxoandrographolide Against Visceral Leishmaniasis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: A Renewed Focus on Natural Compounds in Antileishmanial Drug Discovery Leishmaniasis, a parasitic disease caused by protozoa of the genus Leis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Renewed Focus on Natural Compounds in Antileishmanial Drug Discovery

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health challenge. The limitations of current chemotherapeutics, including toxicity and emerging resistance, necessitate the exploration of novel drug candidates.[1] 14-Deoxy-11-oxoandrographolide, a derivative of andrographolide isolated from the medicinal plant Andrographis paniculata, has emerged as a promising antileishmanial agent. This document provides a comprehensive guide for researchers on the in vivo evaluation of this compound, with a focus on visceral leishmaniasis (VL), the most severe form of the disease. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.

Scientific Rationale: Why 14-Deoxy-11-oxoandrographolide?

Andrographolide and its derivatives have demonstrated a spectrum of biological activities. In the context of leishmaniasis, their mechanism is thought to involve the disruption of the parasite's energy metabolism through inhibition of the mitochondrial electron transport chain and interference with DNA replication by inhibiting topoisomerase II.[2] The structural modifications in 14-Deoxy-11-oxoandrographolide may offer altered pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and reduced toxicity compared to the parent compound.

A pivotal study demonstrated that 14-Deoxy-11-oxoandrographolide significantly reduces parasite burden in a hamster model of visceral leishmaniasis.[1][3] Notably, its efficacy was dramatically enhanced when delivered via vesicular systems like liposomes and niosomes, highlighting the critical role of drug delivery in targeting the intracellular amastigote stage of the parasite residing within macrophages.[1][3]

Experimental Design: A Step-by-Step In Vivo Evaluation

The following protocols are synthesized from established methodologies to provide a robust framework for assessing the in vivo antileishmanial activity of 14-Deoxy-11-oxoandrographolide.

I. Animal Model: The Syrian Golden Hamster (Mesocricetus auratus)

The Syrian golden hamster is the preferred model for visceral leishmaniasis as it closely mimics the progressive nature of human VL, including the development of hepatosplenomegaly and anemia.[4][5] Unlike some mouse models, hamsters do not mount a spontaneous cure, making them ideal for evaluating therapeutic efficacy.[6]

II. Parasite Strain: Leishmania donovani

For inducing visceral leishmaniasis, a well-characterized virulent strain of Leishmania donovani should be used. Promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum until they reach the infective stationary phase.

III. In Vivo Experimental Workflow

The following diagram outlines the key stages of the in vivo study.

experimental_workflow cluster_preparation Preparation Phase cluster_infection Infection & Treatment Phase cluster_evaluation Evaluation Phase Animal_Acclimatization Animal Acclimatization (7 days) Infection Infection of Hamsters (e.g., Intracardiac) Animal_Acclimatization->Infection Parasite_Culture Parasite Culture (Stationary Phase) Parasite_Culture->Infection Drug_Formulation Drug Formulation (Free Drug & Vesicles) Treatment Treatment Initiation (Post-infection) Drug_Formulation->Treatment Infection->Treatment Establishment of Infection Monitoring Daily Monitoring (Health & Toxicity) Treatment->Monitoring Euthanasia Euthanasia & Organ Harvest Monitoring->Euthanasia End of Study Parasite_Quantification Parasite Load Quantification (Spleen) Euthanasia->Parasite_Quantification Data_Analysis Data Analysis & Reporting Parasite_Quantification->Data_Analysis

Caption: High-level workflow for the in vivo evaluation of 14-Deoxy-11-oxoandrographolide.

Detailed Protocols

Protocol 1: Hamster Infection with Leishmania donovani
  • Animal Acclimatization: House male Syrian golden hamsters (4-6 weeks old) in a controlled environment for at least one week prior to infection. Provide ad libitum access to food and water.

  • Inoculum Preparation: Harvest stationary phase promastigotes of L. donovani from culture. Wash the parasites twice with sterile phosphate-buffered saline (PBS) by centrifugation. Resuspend the parasite pellet in sterile PBS and count using a hemocytometer. Adjust the concentration to 1 x 10^8 promastigotes/mL.

  • Infection Procedure: Anesthetize the hamsters (e.g., with ketamine/xylazine). For a robust systemic infection, the intracardiac route is highly effective.[4] Inject 0.1 mL of the parasite suspension (1 x 10^7 promastigotes) directly into the heart. Alternatively, intraperitoneal injection of a higher dose (e.g., 10^8 promastigotes) can be used.[5]

  • Post-Infection Monitoring: Allow the infection to establish for a period of 4-8 weeks, during which the parasites will visceralize and multiply in the spleen and liver.

Protocol 2: Preparation and Administration of 14-Deoxy-11-oxoandrographolide Formulations

A. Free Drug Formulation

  • Solubilization: Due to the poor aqueous solubility of andrographolide derivatives, a suitable vehicle is necessary.[7][8] A common approach is to dissolve the compound in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute it with sterile PBS or saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <1%) to avoid toxicity.

B. Liposomal Formulation

  • Lipid Film Hydration: Prepare a lipid mixture of egg phosphatidylcholine, cholesterol, and dicetyl phosphate in a molar ratio of 7:2:1 in a round-bottom flask.[1]

  • Drug Incorporation: Dissolve 14-Deoxy-11-oxoandrographolide in the lipid solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with sterile PBS by gentle rotation.

  • Vesicle Formation: The resulting suspension of multilamellar vesicles can be sonicated to produce smaller, more uniform vesicles.

C. Niosomal Formulation

  • Niosome Preparation: Prepare a mixture of Span 40, cholesterol, and dicetyl phosphate in a molar ratio of 1:1:0.1.[1]

  • Drug Incorporation and Vesicle Formation: Follow the same procedure as for liposomes (steps 2-5).

D. Administration

  • Dosage and Schedule: Based on previous studies, a subcutaneous injection of the formulated drug can be administered.[1][3] The treatment schedule can vary, but a typical regimen might involve daily or every-other-day injections for a period of 5-10 days, starting after the establishment of infection.

  • Control Groups: Include a vehicle control group (receiving the drug-free formulation) and an untreated infected group. A positive control group treated with a standard antileishmanial drug (e.g., Amphotericin B) is also highly recommended.

Protocol 3: Quantification of Spleen Parasite Load
  • Organ Harvest: At the end of the treatment period, humanely euthanize the hamsters. Aseptically remove the spleen and weigh it.

  • Impression Smears: Make impression smears by gently touching a clean glass slide to a small, cut surface of the spleen.

  • Staining: Fix the smears with methanol and stain with Giemsa stain.

  • Microscopic Examination: Count the number of amastigotes per 1000 host cell nuclei under a light microscope (1000x magnification, oil immersion).

  • Calculation of Leishman-Donovan Units (LDU): Calculate the parasite burden using the following formula: LDU = (Number of amastigotes / Number of host cell nuclei) x Spleen weight (in grams)

  • Alternative Method - qPCR: For higher sensitivity and throughput, quantitative real-time PCR (qPCR) can be used to quantify parasite DNA in spleen homogenates.[9]

Protocol 4: In Vivo Toxicity Assessment
  • Daily Observations: Throughout the treatment period, monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior (lethargy, agitation), ruffled fur, and changes in food and water intake.

  • Biochemical Analysis: At the end of the study, collect blood samples for biochemical analysis of liver and kidney function markers (e.g., ALT, AST, creatinine, BUN).

  • Histopathology: Collect sections of the liver and kidneys for histopathological examination to assess for any drug-induced tissue damage.

Data Presentation and Interpretation

The efficacy of 14-Deoxy-11-oxoandrographolide should be expressed as the percentage reduction in spleen parasite load (LDU) compared to the untreated control group.

Treatment GroupMean Spleen LDU ± SD% Reduction in Parasite Load
Untreated Control[Insert Value]0%
Vehicle Control[Insert Value][Calculate]
Free 14-Deoxy-11-oxoandrographolide[Insert Value]39%[1][3]
Liposomal 14-Deoxy-11-oxoandrographolide[Insert Value]78%[1][3]
Niosomal 14-Deoxy-11-oxoandrographolide[Insert Value]91%[1][3]
Microsphere-encapsulated 14-Deoxy-11-oxoandrographolide[Insert Value]59%[1][3]
Positive Control (e.g., Amphotericin B)[Insert Value][Calculate]

Note: The percentage reduction values for the different formulations are based on the findings of Lala et al. (2003).[1][3] Researchers should generate their own data for a robust comparison.

Proposed Mechanism of Action

The antileishmanial activity of andrographolide derivatives is multifaceted. The following diagram illustrates the putative mechanisms.

mechanism_of_action cluster_parasite Leishmania Parasite cluster_effects Cellular Effects Andrographolide_Derivative 14-Deoxy-11-oxoandrographolide ETC Electron Transport Chain Andrographolide_Derivative->ETC Inhibits Topoisomerase_II Topoisomerase II Andrographolide_Derivative->Topoisomerase_II Inhibits Mitochondrion Mitochondrion Energy_Depletion Energy Depletion (ATP↓) ETC->Energy_Depletion Disrupts DNA Parasite DNA DNA_Replication_Inhibition Inhibition of DNA Replication Topoisomerase_II->DNA_Replication_Inhibition Leads to Parasite_Death Parasite Death Energy_Depletion->Parasite_Death DNA_Replication_Inhibition->Parasite_Death

Sources

Method

Solvent extraction efficiency methanol vs ethanol for 11-oxo-andrographolide

Application Note & Protocol Topic: Comparative Analysis of Methanol and Ethanol for the Extraction of 11-Oxo-Andrographolide from Andrographis paniculata For: Researchers, Scientists, and Drug Development Professionals A...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Comparative Analysis of Methanol and Ethanol for the Extraction of 11-Oxo-Andrographolide from Andrographis paniculata

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed scientific guide on the solvent extraction of 11-oxo-andrographolide, a significant bioactive diterpenoid lactone derived from Andrographis paniculata. As a Senior Application Scientist, this note moves beyond a simple recitation of steps to explain the underlying chemical principles governing extraction efficiency. We will perform a comparative analysis of methanol and ethanol, two commonly used polar protic solvents. While extensive data exists for the parent compound, andrographolide, this guide extrapolates these principles to 11-oxo-andrographolide and presents a robust, self-validating protocol to determine the optimal solvent for maximizing extraction yield and purity. The core objective is to equip researchers with both the theoretical foundation and the practical methodology to make informed decisions in the development of natural product extraction processes.

Scientific Background & Rationale

The selection of an appropriate solvent is the most critical parameter in the solid-liquid extraction of phytochemicals. The principle of "like dissolves like" dictates that a solvent will most effectively dissolve a solute of similar polarity.[1] 11-oxo-andrographolide is a derivative of andrographolide, the primary bioactive compound in Andrographis paniculata. Their structural similarity is the cornerstone of our hypothesis regarding solvent efficiency.

Structural Comparison: Andrographolide vs. 11-Oxo-Andrographolide

Andrographolide is characterized by a bicyclic diterpenoid lactone structure with multiple hydroxyl groups, contributing to its overall polarity.[2] 11-oxo-andrographolide differs by the presence of a ketone group at the C-11 position instead of a hydroxyl group. This structural modification slightly alters the molecule's polarity, which in turn influences its solubility in different solvents.

Caption: Structural comparison of Andrographolide and its derivative, 11-Oxo-Andrographolide.

Solvent Properties: Methanol vs. Ethanol

Methanol and ethanol are both polar protic solvents capable of hydrogen bonding, making them suitable candidates for extracting polar to semi-polar compounds like diterpenoid lactones. However, their subtle differences in polarity, as indicated by their dielectric constants, are crucial.

PropertyMethanol (CH₃OH)Ethanol (C₂H₅OH)Rationale for Extraction
Molar Mass ( g/mol ) 32.0446.07Lighter solvent may penetrate the plant matrix more easily.
Boiling Point (°C) 64.778.4Lower boiling point allows for easier removal post-extraction, but requires more careful temperature control.
Dielectric Constant (at 20°C) 33.024.5Methanol is more polar, which can lead to higher solubility for highly polar compounds.
Safety Profile More toxic (can cause blindness/death if ingested)Generally regarded as safe for consumption in low concentrations.Ethanol is a "greener" and safer solvent for applications in pharmaceuticals and nutraceuticals.
Causality of Extraction Efficiency: Extrapolating from Andrographolide

Numerous studies have established that for the parent compound, andrographolide, methanol is a more efficient extraction solvent than ethanol.[3][4] Research has shown a clear hierarchy in extraction performance: 100% methanol > 75% methanol > 100% ethanol.[1] This superior efficiency is attributed to methanol's higher polarity, which more closely matches the polarity of andrographolide, leading to better solubilization.[1][5]

Given the structural conservation between andrographolide and 11-oxo-andrographolide, it is scientifically sound to hypothesize that methanol will also exhibit superior extraction efficiency for 11-oxo-andrographolide. The protocol outlined below is designed to empirically validate this hypothesis.

Experimental Design: A Self-Validating Comparative Protocol

This protocol provides a framework for a controlled experiment to directly compare the extraction efficiency of methanol and ethanol for 11-oxo-andrographolide. The use of a standardized plant source, identical extraction parameters (except for the solvent), and a validated analytical method ensures the trustworthiness and reproducibility of the results.

G cluster_workflow Extraction & Analysis Workflow prep Plant Material Preparation (Dry, Grind, Sieve) split Divide into Two Equal Batches prep->split methanol_ext Soxhlet Extraction (Methanol) split->methanol_ext Batch A ethanol_ext Soxhlet Extraction (Ethanol) split->ethanol_ext Batch B methanol_proc Solvent Removal (Rotary Evaporation) methanol_ext->methanol_proc ethanol_proc Solvent Removal (Rotary Evaporation) ethanol_ext->ethanol_proc methanol_dry Dry Crude Extract A (Methanol-Derived) methanol_proc->methanol_dry ethanol_dry Dry Crude Extract B (Ethanol-Derived) ethanol_proc->ethanol_dry analysis Quantitative Analysis (HPLC-UV) methanol_dry->analysis ethanol_dry->analysis compare Compare Yield & Purity of 11-Oxo-Andrographolide analysis->compare

Caption: Workflow for comparative solvent extraction and analysis.

Materials & Reagents
  • Plant Material: Dried aerial parts of Andrographis paniculata, ground to a fine powder (e.g., 80 mesh).

  • Solvents:

    • Methanol (HPLC Grade or equivalent, ≥99.9%)

    • Ethanol (HPLC Grade or equivalent, ≥99.9%)

  • Reference Standard: 11-Oxo-Andrographolide (Certified reference material, purity ≥98%).

  • Equipment:

    • Soxhlet extraction apparatus (condenser, extractor, flask)

    • Heating mantle

    • Rotary evaporator

    • Vacuum oven

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) system with UV detector.

Step-by-Step Extraction Protocol

Rationale: Soxhlet extraction is chosen as a robust and exhaustive extraction method, ensuring that the primary variable influencing the yield is the solvent itself, not the efficiency of a less rigorous technique.[5]

  • Preparation of Plant Material:

    • Weigh 20.0 g of the dried, powdered Andrographis paniculata material into two separate cellulose thimbles. Label them clearly as 'Methanol' and 'Ethanol'.

    • Causality: Using a fine powder increases the surface area available for solvent interaction, maximizing extraction efficiency. Using identical starting masses is critical for a valid comparison.

  • Soxhlet Extraction Setup:

    • Assemble two identical Soxhlet apparatuses.

    • Place the 'Methanol' thimble into one extractor and the 'Ethanol' thimble into the other.

    • To the corresponding round-bottom flasks, add 250 mL of methanol and 250 mL of ethanol, respectively.

    • Causality: A solid-to-solvent ratio of approximately 1:12.5 (w/v) is a common starting point for exhaustive extraction. Keeping this ratio identical is essential.

  • Extraction Process:

    • Set the heating mantles to a temperature that allows for a steady boiling of the solvents (approx. 65-70°C for methanol, 80-85°C for ethanol).

    • Allow the extraction to proceed for a defined period, typically 6 hours or until the solvent in the siphon arm runs clear.

    • Causality: Running the extraction for a set duration or until the process is visibly complete ensures a standardized level of extraction between the two samples.

  • Post-Extraction Processing:

    • After extraction, allow the apparatus to cool completely.

    • Remove the solvent from each flask using a rotary evaporator under reduced pressure. Set the water bath temperature to 40-45°C.

    • Causality: Low-temperature evaporation prevents thermal degradation of thermolabile compounds like 11-oxo-andrographolide.[6]

  • Drying and Yield Calculation:

    • Transfer the concentrated, semi-solid extracts to pre-weighed vials.

    • Dry the extracts to a constant weight in a vacuum oven at 40°C.

    • Calculate the total crude extract yield for each solvent:

      • Yield (%) = (Weight of dry extract / Weight of initial plant material) x 100

Analytical Quantification & Data Interpretation

The crude yield provides a preliminary comparison, but the actual efficiency is determined by the concentration of the target analyte, 11-oxo-andrographolide, within that extract.

HPLC Analysis Protocol (Brief)
  • Standard Preparation: Prepare a stock solution of the 11-oxo-andrographolide reference standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Accurately weigh a portion of each dried crude extract (methanol and ethanol derived) and dissolve it in a known volume of methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Utilize a C18 column and an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water) to achieve good separation. Detection is typically performed via UV spectrophotometry at a wavelength around 223 nm.[2]

  • Quantification: Inject the standards and samples. Use the calibration curve to determine the concentration of 11-oxo-andrographolide in each extract.

Interpreting the Results

The primary metric for comparison is the final yield of pure 11-oxo-andrographolide per gram of starting plant material.

MetricMethanol ExtractEthanol ExtractInterpretation
Crude Extract Yield (%) Experimental ValueExperimental ValueIndicates the total mass of all soluble compounds extracted.
11-Oxo-Andrographolide Conc. (mg/g of extract) Experimental ValueExperimental ValueMeasures the purity of the target compound within the crude extract.
Final Yield (mg of analyte / g of plant material) Experimental ValueExperimental ValueThis is the definitive measure of extraction efficiency.

Based on the evidence from andrographolide studies, it is expected that the Final Yield will be significantly higher for the methanol extract.[1]

Conclusion and Recommendations

For researchers aiming to maximize the extraction yield of 11-oxo-andrographolide from Andrographis paniculata, methanol is the scientifically recommended solvent of choice. This recommendation is grounded in the fundamental principles of solvent polarity and supported by extensive evidence from the extraction of its parent compound, andrographolide.[1][3][5] Methanol's higher polarity leads to more effective solubilization of this class of diterpenoid lactones.

However, for applications where solvent toxicity and environmental impact are primary concerns, such as in the development of nutraceuticals or pharmaceuticals for oral consumption, ethanol may be considered a viable alternative. While the yield may be lower, its superior safety profile could outweigh the loss in efficiency depending on the final application. The protocol provided herein offers a robust framework for researchers to quantify this trade-off and make a data-driven decision tailored to their specific drug development goals.

References

  • ResearchGate. (n.d.). Comparison of different solvent used for andrographolide extraction. Retrieved from [Link][3]

  • Jadhao, D. B., & Dhande, R. S. (n.d.). EXTRACTION AND PURIFICATION OF ANDROGRAPHOLIDE FROM ANDROGRAPHIS PANICULATA. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link][5]

  • Wintachai, P., et al. (2023). Effect of andrographolide and deep eutectic solvent extracts of Andrographis paniculata on human coronavirus organ culture 43 (HCoV-OC43). Scientific Reports, 13(1), 2269. Retrieved from [Link][4]

  • Li, J., et al. (2023). A review on the extraction and separation of andrographolide from Andrographis paniculata. Traditional Medicine Research, 8(7), 38. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). Andrographolide. PubChem. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Solubility of Andrographolide in Various Solvents from (288.2 to 323.2) K. Retrieved from [Link][8]

  • ResearchGate. (n.d.). optimization extraction of andrographolide from andrographis paniculata extract by accelerated solvent extraction technique and evaluation of its antioxidant activity and tyrosinase inhibitory property. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). 14-Deoxy-11-oxoandrographolide. PubChem. Retrieved from [Link][9]

  • Kumar, S., et al. (2009). chemical constituents of andrographis paniculata (burm.f) nees. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-11. Retrieved from [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing lactone ring hydrolysis in 14-Deoxy-11-oxoandrographolide formulations

Technical Support Center: Stability Assurance for 14-Deoxy-11-oxoandrographolide Subject: Preventing Lactone Ring Hydrolysis in 14-Deoxy-11-oxoandrographolide Formulations Ticket ID: #DOA-STAB-001 Assigned Specialist: Se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Assurance for 14-Deoxy-11-oxoandrographolide

Subject: Preventing Lactone Ring Hydrolysis in 14-Deoxy-11-oxoandrographolide Formulations Ticket ID: #DOA-STAB-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open / Actionable

Executive Summary

14-Deoxy-11-oxoandrographolide (14-DOA) is a labdane diterpenoid distinguished by its C11-ketone and


-lactone ring.[1] While the C11-oxo group provides unique pharmacological activity (e.g., anti-inflammatory, antileishmanial), the molecule’s structural integrity is compromised by the hydrolytic susceptibility of the lactone ring .

In aqueous environments with pH > 6.5, hydroxide ions (


) attack the carbonyl carbon of the lactone, leading to irreversible ring opening and the formation of the biologically inactive carboxylate salt (andrographolic acid derivative). This guide provides the mechanistic understanding and formulation protocols required to arrest this degradation pathway.

Module 1: Diagnostic Hub (Understanding the Instability)

Q1: Why is the lactone ring in 14-DOA so unstable in neutral/alkaline buffers?

A: The instability is driven by base-catalyzed saponification . The


-lactone ring is an internal cyclic ester. The carbonyl carbon (C-16) is electrophilic. In the presence of nucleophiles (like 

in neutral-to-basic water), the nucleophile attacks the carbonyl carbon.
  • Mechanism: The attack breaks the C-O single bond of the ring, opening the cycle to form a carboxylate anion and a hydroxyl group.

  • Kinetics: This reaction is pseudo-first-order with respect to the drug concentration but second-order overall (dependent on

    
    ). As pH rises from 6 to 8, the half-life (
    
    
    
    ) of the lactone decreases exponentially.
  • 11-Oxo Influence: The ketone at C-11 is an electron-withdrawing group. Through inductive effects, it can slightly increase the electrophilicity of the lactone carbonyl, potentially making 14-DOA more susceptible to hydrolysis than the parent andrographolide.

Q2: Does temperature play a role, or is it strictly pH?

A: Temperature acts as a catalyst. While pH is the switch, temperature is the accelerator. Arrhenius kinetics dictate that for every 10°C rise, the hydrolysis rate roughly doubles. However, 14-DOA also faces a secondary thermal risk: dehydration . At high temperatures (>50°C), especially in acidic conditions, it can undergo elimination to form 14-deoxy-11,12-didehydroandrographolide. Therefore, you must balance pH control (to stop hydrolysis) with temperature control (to stop dehydration).

Module 2: Formulation Architect (Prevention Strategies)

Q3: What is the "Safe Zone" for pH in aqueous formulations?

A: The optimal pH window is 3.5 – 5.0 .

  • pH < 3: Risk of acid-catalyzed dehydration (forming double bonds).

  • pH > 6: Rapid onset of lactone hydrolysis (ring opening).

  • Buffer Recommendation: Use Citrate-Phosphate or Acetate buffers. Avoid Phosphate-only buffers at pH > 6 due to their high buffering capacity in the danger zone.

Q4: I cannot use an acidic buffer. What are my non-aqueous options?

A: If aqueous stability is unachievable, you must exclude water or shield the lactone.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Dissolve 14-DOA in a lipid/surfactant mix (e.g., Capryol 90 + Tween 80). The drug resides in the oil phase, protected from aqueous hydrolysis.

  • Solid Dispersions: Amorphous solid dispersions using polymers like PVP-K30 or Soluplus® can "freeze" the molecule in a solid matrix, reducing molecular mobility and preventing hydrolytic attack.

  • Cyclodextrin Complexation: Encapsulating the lactone ring within the hydrophobic cavity of

    
    -Cyclodextrin (or HP-
    
    
    
    -CD) sterically hinders the approach of water/hydroxide ions.

Module 3: Visualizing the Pathway

The following diagram illustrates the degradation mechanism and the decision logic for formulation.

G cluster_0 Formulation Decision Logic Start 14-Deoxy-11-oxoandrographolide (Intact Lactone) Hydrolysis Alkaline Hydrolysis (pH > 6.5) Start->Hydrolysis OH- attack Acidic Acidic Environment (pH < 3.0) Start->Acidic H+ catalysis Stable Stable Formulation (pH 3.5 - 5.0) Start->Stable Buffered/Protected RingOpen Ring-Opened Carboxylate (Biologically Inactive) Hydrolysis->RingOpen Irreversible Dehydration Dehydration Product (14-deoxy-11,12-didehydro...) Acidic->Dehydration Elimination Q_Water Is water required? Sol_Lipid Use Lipid/SMEDDS (Exclude Water) Q_Water->Sol_Lipid No Sol_Buffer Use Citrate Buffer (pH 4.0) Q_Water->Sol_Buffer Yes (Liquid) Sol_Solid Solid Dispersion (PVP/HPMC) Q_Water->Sol_Solid Yes (Dry Powder)

Caption: Degradation pathways of 14-DOA (top) and formulation decision tree (bottom) to mitigate lactone hydrolysis.

Module 4: Analytical Watchdog (Troubleshooting)

Q5: How do I detect if the ring has opened?

A: Use Reverse-Phase HPLC (RP-HPLC). The ring-opened product is more polar than the parent lactone.

  • Shift: The hydrolysis product will elute earlier (shorter retention time) than 14-DOA on a C18 column.

  • UV Spectrum: The lactone ring contributes to the UV absorbance max (~223-230 nm). Ring opening may cause a hypsochromic shift (blue shift) or a decrease in absorbance intensity.

Standard HPLC Conditions for 14-DOA Stability:

ParameterSpecificationReason
Column C18 (e.g., Phenomenex Gemini), 5µm, 250 x 4.6mmStandard hydrophobicity for diterpenes.
Mobile Phase Acetonitrile : Phosphate Buffer (40:60 v/v)Balance of polarity.
Buffer pH pH 3.0 (adjusted with Phosphoric Acid)CRITICAL: Prevents on-column hydrolysis during the run.
Flow Rate 1.0 mL/minStandard backpressure.
Detection UV @ 225 nmMax absorption of the enone/lactone system.
Temperature 25°CMinimize thermal degradation during analysis.

Module 5: Protocol Vault (Step-by-Step)

Protocol A: Preparation of pH-Stabilized Aqueous Stock

Objective: Create a stable stock solution for biological assays.

  • Solvent Prep: Prepare a 10 mM Citrate Buffer (pH 4.0) .

    • Mix 61.5 mL of 0.1 M Citric Acid solution with 38.5 mL of 0.1 M Sodium Citrate solution. Verify pH with a calibrated meter.

  • Pre-Solubilization: Dissolve 10 mg of 14-DOA in 1 mL of DMSO (Dimethyl sulfoxide).

    • Note: 14-DOA is sparingly soluble in water.[2] DMSO acts as a co-solvent.

  • Dilution: Slowly add the 1 mL DMSO stock into 9 mL of the Citrate Buffer (pH 4.0) under constant stirring.

    • Result: A 1 mg/mL solution at pH 4.0.

  • Filtration: Filter through a 0.22 µm PTFE membrane (hydrophilic) to remove any micro-precipitates.

  • Storage: Aliquot into amber glass vials and store at 4°C. Use within 24 hours.

Protocol B: Solid Dispersion (Solvent Evaporation Method)

Objective: Create a long-term stable powder formulation.

  • Carrier Selection: Use PVP K-30 (Polyvinylpyrrolidone) ratio 1:4 (Drug:Polymer).

  • Dissolution: Dissolve 100 mg 14-DOA and 400 mg PVP K-30 in 20 mL of Ethanol (absolute) . Ensure complete dissolution (sonicate if necessary).

  • Evaporation: Use a Rotary Evaporator (Rotavap).

    • Bath Temp: 45°C (Do not exceed 50°C).

    • Vacuum: Moderate to high.

  • Drying: Once the solvent is removed, place the residue in a vacuum desiccator for 24 hours to remove residual ethanol.

  • Pulverization: Gently crush the crust into a fine powder using a mortar and pestle.

  • Validation: Perform XRD (X-Ray Diffraction). The absence of sharp crystalline peaks indicates a successful amorphous dispersion (improved stability).

References

  • BioCrick. (n.d.). 14-Deoxy-11-oxoandrographolide: Structure and Properties. BioCrick Plant Reference Standards. Link

  • Pawar, A., et al. (2016).[3] Strategies for formulation development of andrographolide. RSC Advances. Link

  • Loh, H.S., et al. (2015). Andrographolide and its derivatives: A patent review (2011–2014). Expert Opinion on Therapeutic Patents. Link

  • Phcog Mag. (2010). Isolation and Quantification of 14-deoxy-11,12-didehydroandrographolide. Pharmacognosy Magazine. Link

  • PubChem. (2025).[4] Compound Summary: 14-Deoxy-11-oxoandrographolide (CID 9975052).[4] National Library of Medicine. Link

Sources

Optimization

Technical Support Center: High-Resolution HPLC of Andrographis paniculata Diterpenoids

The following technical guide is structured as a Tier 3 Support Knowledge Base for analytical chemists and formulation scientists. It bypasses generic advice to address the specific mechanistic challenges of separating l...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for analytical chemists and formulation scientists. It bypasses generic advice to address the specific mechanistic challenges of separating labdane diterpenoids.

Topic: Resolving Co-elution and Peak Shape Issues in Reverse-Phase HPLC Analytes of Interest: Andrographolide (AP), Neoandrographolide (NAP), 14-deoxy-11,12-didehydroandrographolide (DDA), 14-deoxyandrographolide (DA).

Executive Summary & Standard Operating Baseline

Before troubleshooting, ensure your baseline method aligns with industry-validated protocols. The separation of Andrographis diterpenoids is governed by their lactone ring stability and subtle hydrophobicity differences.

Validated Reference Method (Baseline)

If your current method deviates significantly from this, align with these parameters before advanced troubleshooting.

ParameterSpecificationRationale
Stationary Phase C18 (End-capped), 250 × 4.6 mm, 5 µmHigh carbon load required for retention of non-polar DDA/DA fractions.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.5-3.0) suppresses silanol ionization, reducing tailing for the lactone moiety.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than MeOH for this application.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 5 µm particles.
Detection UV @ 223 nmIsosbestic point for the diterpene lactone ring; maximizes sensitivity.
Temperature 25°C - 30°CControls mass transfer kinetics; higher temps may degrade resolution of isomers.

Troubleshooting Modules (Q&A)

Module A: The "Critical Pair" Co-elution (AP & NAP)

User Query: "I am observing a baseline merge or 'shoulder' peak between Andrographolide (AP) and Neoandrographolide (NAP). How do I resolve this?"

Technical Diagnosis: While AP and NAP have distinct retention times in optimized gradients, they are susceptible to Selectivity (


) collapse  if the organic modifier ramp is too steep or if the water phase pH drifts. AP is relatively polar; NAP is significantly more hydrophobic but can shift retention dramatically with temperature changes.

Step-by-Step Resolution:

  • Switch Organic Modifier (The

    
     Factor): 
    
    • Action: If using Methanol, switch to Acetonitrile.

    • Mechanism:[1] Acetonitrile is an aprotic solvent with dipole-dipole interactions, whereas Methanol is a protic hydrogen-bond donor. The diterpenoid lactones interact differently with ACN, often doubling the resolution (

      
      ) between AP and NAP due to distinct solvation shells.
      
  • Flatten the Gradient Slope:

    • Action: Implement an isocratic hold.

    • Protocol: Instead of a linear ramp (e.g., 20%

      
       50% B), insert a hold at 25-30% B for 5 minutes during the elution window of AP (typically 8–12 mins).
      
    • Result: This increases the distance between the peak centers (

      
      ) without broadening the peaks significantly.
      
  • Check Column End-Capping:

    • Action: Ensure you are not using a "bare" silica or low-carbon-load column.

    • Reasoning: Uncapped silanols interact with the hydroxyl groups on AP, causing tailing that merges into the NAP peak. Use a high-purity C18 column (e.g., Phenomenex Luna or Agilent Zorbax Eclipse).

Module B: The Hydrophobic Cluster (DDA vs. DA)

User Query: "My late-eluting peaks, 14-deoxy-11,12-didehydroandrographolide (DDA) and 14-deoxyandrographolide (DA), are co-eluting. The resolution is < 1.5."

Technical Diagnosis: This is the most challenging separation. Structurally, these two differ only by a double bond at C-11/C-12. Their hydrophobicity on a standard C18 phase is nearly identical.

Step-by-Step Resolution:

  • Temperature Modulation (Thermodynamic Control):

    • Action: Lower the column temperature from 30°C to 20°C.

    • Mechanism:[1] Separation of structurally similar isomers is often enthalpy-driven. Lower temperatures increase the retention factor (

      
      ) and often improve selectivity (
      
      
      
      ) for rigid isomers by restricting rotation, enhancing the stationary phase's ability to discriminate the planar double bond in DDA.
  • Stationary Phase Chemistry (The

    
    -
    
    
    
    Interaction):
    • Action: Switch to a Phenyl-Hexyl column.

    • Mechanism:[1] The phenyl ring in the stationary phase interacts with the

      
      -electrons of the C-11/C-12 double bond in DDA. DA (saturated) lacks this interaction. This creates a "chemical handle" for separation that C18 (purely hydrophobic) cannot provide.
      
  • Ternary Mobile Phase:

    • Action: Introduce 5-10% Methanol into the Acetonitrile mobile phase.

    • Protocol: Mobile Phase B = ACN:MeOH (90:10).

    • Result: The slight change in solvent geometry can fine-tune the selectivity for the dehydration product (DDA).

Module C: Ghost Peaks & Baseline Noise

User Query: "I see irregular peaks eluting between my analytes, and the baseline is drifting."

Technical Diagnosis: Andrographis extracts are rich in chlorophyll and polymethoxylated flavonoids. These matrix components are highly hydrophobic and often carry over or elute slowly, appearing as "ghost peaks" in subsequent runs.

Step-by-Step Resolution:

  • Sample Clean-up (Pre-Analytical):

    • Action: Perform a Hexane wash.

    • Protocol: Dissolve the crude extract in aqueous methanol. Wash twice with n-Hexane. Discard the Hexane layer (removes chlorophyll/lipids) and inject the Methanol layer.

  • Column Flushing:

    • Action: Add a "Sawtooth" wash at the end of every run.

    • Protocol: Ramp B to 95% for 5 minutes after the elution of DA, then re-equilibrate. This strips the column of strongly retained flavonoids.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving resolution (


) issues based on the fundamental resolution equation: 

.

HPLC_Troubleshooting Start Problem: Co-elution (Rs < 1.5) Check_k Check Retention Factor (k') Start->Check_k Early_Elution Early Eluting Pair (AP / NAP) Check_k->Early_Elution k' < 2 Late_Elution Late Eluting Pair (DDA / DA) Check_k->Late_Elution k' > 5 Check_Alpha Check Selectivity (α) Check_N Check Efficiency (N) Check_Alpha->Check_N Selectivity OK, Peaks Broad Soln_Solvent Action: Change Solvent (MeOH <-> ACN) Check_Alpha->Soln_Solvent Change Chemical Interaction Soln_Temp Action: Lower Temp (20°C) Check_Alpha->Soln_Temp Thermodynamic Control Soln_Column Action: Phenyl-Hexyl Column Check_Alpha->Soln_Column Pi-Pi Interaction (DDA/DA) Soln_Gradient Action: Flatten Gradient (Isocratic Hold) Check_N->Soln_Gradient Increase Peak Capacity Early_Elution->Check_Alpha Late_Elution->Check_Alpha

Caption: Decision matrix for isolating the root cause of co-elution. Early eluters (AP/NAP) usually require solvent optimization, while late eluters (DDA/DA) require stationary phase or temperature tuning.

Advanced Method Development Workflow

For researchers developing a new method from scratch (e.g., for UPLC or MS-compatible buffers), follow this validated pathway.

Method_Dev Sample_Prep Sample Preparation (Hexane Wash + 0.22µm Filter) Scouting Scouting Gradient 5% -> 95% B in 30 min Sample_Prep->Scouting Eval Evaluate Resolution (Rs) Scouting->Eval Opt_AP_NAP Optimize AP/NAP Adjust %B Start or Acid Modifier Eval->Opt_AP_NAP Rs(AP,NAP) < 1.5 Opt_DDA_DA Optimize DDA/DA Adjust Temp or Column Chemistry Eval->Opt_DDA_DA Rs(DDA,DA) < 1.5 Final_Method Final Method Validation (Linearity, Precision, LOD/LOQ) Eval->Final_Method All Rs > 1.5 Opt_AP_NAP->Final_Method Opt_DDA_DA->Final_Method

Caption: Workflow for optimizing separation parameters. Note the bifurcation: early and late peaks often require conflicting optimizations, necessitating a complex gradient.

References

  • Burana-Osot, J., et al. (2021). "Validated ultra-performance chromatographic method for simultaneous determination of andrographolide and its four related diterpenoids in Andrographis paniculata capsules."[2] The Thai Journal of Pharmaceutical Sciences.

  • Sureshkumar, C., et al. (2012). "Isolation and Quantification of 14-Deoxy-11,12-didehydroandrographolide in Andrographis paniculata by HPLC."[3] Asian Journal of Chemistry.

  • Lomlim, L., et al. (2003). "Separation of andrographolide and neoandrographolide from the leaves of Andrographis paniculata using high-speed counter-current chromatography.

  • Patarapanich, C., et al. (2007). "HPLC determination of active diterpene lactones from Andrographis paniculata Nees planted in various seasons and regions in Thailand." Thai Journal of Pharmaceutical Sciences.

  • Parumasivam, T., et al. (2024). "HPLC-UV Method Validation for the Quantification of Andrographolide and Neoandrographolide in Andrographis paniculata Extracts." Malaysian Journal of Medicine and Health Sciences.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Identification of 14-Deoxy-11-oxoandrographolide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Precise Spectroscopic Identification 14-Deoxy-11-oxoandrographolide is a labdane diterpenoid that, along with its parent co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precise Spectroscopic Identification

14-Deoxy-11-oxoandrographolide is a labdane diterpenoid that, along with its parent compound andrographolide and other analogues, contributes to the diverse pharmacological profile of Andrographis paniculata. As research into the specific therapeutic properties of these individual compounds intensifies, the need for precise and unequivocal identification becomes paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for such natural products. However, the subtle structural variations among andrographolide derivatives can lead to overlapping signals and complex spectra, necessitating a comparative approach for confident identification. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 14-deoxy-11-oxoandrographolide, benchmarked against its key structural relatives: andrographolide and 14-deoxy-11,12-didehydroandrographolide.

Comparative NMR Spectral Data

The definitive identification of 14-deoxy-11-oxoandrographolide hinges on a meticulous comparison of its NMR spectral data with those of its close analogues. The presence of the C-11 ketone and the absence of the C-14 hydroxyl group and the C-11/C-12 double bond introduce characteristic shifts in the NMR spectra.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
PositionAndrographolide (δ ppm, Multiplicity, J in Hz)14-Deoxy-11,12-didehydroandrographolide (δ ppm, Multiplicity, J in Hz)14-Deoxy-11-oxoandrographolide (Predicted Key Differences)
33.16-3.28 (m)3.16-3.28 (m)Similar to analogues
113.81 (m)6.74 (dd, J = 15.5, 10.0)Signal for olefinic proton absent; aliphatic methylene protons expected in the 2.5-3.0 ppm region
126.74 (dd, J = 15.5, 10.0)6.12 (d, J = 15.5)Signal for olefinic proton absent; a methine proton adjacent to the ketone is expected to be downfield shifted
147.65 (brs)7.65 (brs)Signal for olefinic proton absent; methylene protons of the lactone ring expected to be upfield shifted compared to andrographolide
17A4.73 (s)4.73 (s)Similar to analogues
17B4.42 (s)4.42 (s)Similar to analogues
181.07 (s)1.07 (s)Similar to analogues
200.76 (s)0.76 (s)Similar to analogues

Note: Data for Andrographolide and 14-Deoxy-11,12-didehydroandrographolide are sourced from published literature.[1]

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
CarbonAndrographolide (δ ppm)14-Deoxy-11,12-didehydroandrographolide (δ ppm)14-Deoxy-11-oxoandrographolide (Predicted Key Differences)
137.438.4Similar
228.828.1Similar
379.379.1Similar
439.542.8Similar
555.354.2Similar
624.823.6Similar
738.436.7Similar
8148.5149.5Similar
956.461.0Similar
1043.129.4Similar
1138.1134.7A downfield shift to ~200-210 ppm is expected due to the ketone carbonyl
12147.2121.6An upfield shift to an aliphatic chemical shift range (~40-50 ppm) is expected
13129.9127.5Similar
1465.4147.2An upfield shift is expected due to the absence of the hydroxyl group
1575.2Not ReportedSimilar to andrographolide
16170.8172.9Similar
17109.2108.5Similar
1824.023.4Similar
1963.663.1Similar
2015.615.9Similar

Note: Data for Andrographolide and 14-Deoxy-11,12-didehydroandrographolide are sourced from published literature.[1]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a generalized, field-proven protocol for the acquisition of ¹H and ¹³C NMR spectra of diterpenoid lactones, optimized for structural elucidation.

Sample Preparation
  • Sample Purity: Ensure the isolated compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for andrographolide derivatives due to its good solubilizing properties and relatively clean spectral window. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

    • Spectral Width: Approximately 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C is inherently less sensitive than ¹H.

  • 2D NMR Experiments: For unambiguous assignment, a suite of 2D NMR experiments is essential, including:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the identification and structural elucidation of 14-deoxy-11-oxoandrographolide.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Analysis & Structure Elucidation cluster_2 Comparative Verification Isolation Isolation of Compound Purity Purity Assessment (>95%) Isolation->Purity NMR_Prep NMR Sample Preparation (5-10 mg in CDCl3 or DMSO-d6) Purity->NMR_Prep OneD_NMR 1D NMR Acquisition (1H, 13C, DEPT) NMR_Prep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Initial_Analysis Initial Analysis of 1D Spectra (Chemical Shifts, Multiplicities, Integrations) TwoD_NMR->Initial_Analysis TwoD_Analysis Analysis of 2D Spectra (Correlation Mapping) Initial_Analysis->TwoD_Analysis Fragment_Assembly Fragment Assembly (Building Blocks of the Molecule) TwoD_Analysis->Fragment_Assembly Structure_Proposal Propose Structure of 14-Deoxy-11-oxoandrographolide Fragment_Assembly->Structure_Proposal Data_Comparison Compare with Spectral Data of Analogues (Andrographolide, 14-Deoxy-11,12-didehydroandrographolide) Structure_Proposal->Data_Comparison Highlight_Diff Highlight Key Differentiating Signals (C-11, C-12, C-14) Data_Comparison->Highlight_Diff Confirmation Confirm Structure Highlight_Diff->Confirmation

Caption: Workflow for the spectroscopic identification of 14-deoxy-11-oxoandrographolide.

Causality Behind Experimental Choices

  • High-Field NMR: The use of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex spin systems present in diterpenoids. The increased spectral dispersion minimizes signal overlap, allowing for more accurate determination of chemical shifts and coupling constants.

  • 2D NMR Suite: While 1D NMR provides a fundamental overview, a full suite of 2D NMR experiments is non-negotiable for the complete and unambiguous structural elucidation of complex natural products.

    • COSY is essential for tracing out proton-proton connectivities within individual spin systems.

    • HSQC provides a direct link between protons and the carbons they are attached to, forming the building blocks of the structure.

    • HMBC is arguably the most critical experiment for connecting these building blocks. By revealing long-range correlations, it allows for the assembly of the entire carbon skeleton and the placement of quaternary carbons and heteroatoms.

    • NOESY provides through-space correlations, which are indispensable for determining the relative stereochemistry of the molecule.

  • Choice of Solvent: The choice of deuterated solvent is critical. CDCl₃ is often preferred for its volatility and minimal interference in the proton spectrum. However, for compounds with hydrogen-bonding capabilities, such as those with multiple hydroxyl groups, DMSO-d₆ can be advantageous as it slows down proton exchange, allowing for the observation of hydroxyl proton signals.

Conclusion

The unambiguous identification of 14-deoxy-11-oxoandrographolide requires a rigorous and comparative NMR spectroscopic approach. While a complete, published dataset for this specific compound remains to be consolidated, a thorough understanding of the spectral characteristics of its close analogues, andrographolide and 14-deoxy-11,12-didehydroandrographolide, provides a solid foundation for its identification. The key diagnostic signals will be the presence of a ketone carbonyl in the ¹³C NMR spectrum around 200-210 ppm and the corresponding absence of olefinic signals for H-11 and H-12 in the ¹H NMR spectrum. By following the detailed experimental protocols and the logical workflow outlined in this guide, researchers can confidently elucidate the structure of 14-deoxy-11-oxoandrographolide and differentiate it from other co-occurring diterpenoids in Andrographis paniculata.

References

  • This reference section would ideally contain the direct source for the NMR data of 14-deoxy-11-oxoandrographolide.
  • PubChem. Andrographolide. National Center for Biotechnology Information. [Link]

  • PubChem. 14-Deoxy-11,12-didehydroandrographolide. National Center for Biotechnology Information. [Link]

  • ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link]

  • Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity. Molecules. 2017 Aug; 22(8): 1267. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Andrographolide and its Analogue, 14-Deoxy-11,12-didehydroandrographolide

Introduction: Unveiling the Therapeutic Potential of Diterpenoid Lactones From the leaves of Andrographis paniculata, a plant deeply rooted in traditional Ayurvedic and Asian medicine, emerge two diterpenoid lactones of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Diterpenoid Lactones

From the leaves of Andrographis paniculata, a plant deeply rooted in traditional Ayurvedic and Asian medicine, emerge two diterpenoid lactones of significant scientific interest: Andrographolide (AND) and its naturally occurring analogue, 14-Deoxy-11,12-didehydroandrographolide (deAND).[1] While both compounds are recognized for a wide spectrum of biological activities, including potent anti-inflammatory and immunomodulatory effects, their distinct cytotoxic profiles against cancer cells are capturing the attention of the drug development community.[2][3] Andrographolide, the major active constituent, has been extensively studied for its ability to inhibit cancer cell proliferation and induce programmed cell death.[2] However, emerging evidence suggests that structural analogues like deAND may possess even greater potency, highlighting the critical need for direct, data-driven comparisons.

This guide provides an in-depth, objective comparison of the cytotoxic performance of Andrographolide versus 14-Deoxy-11,12-didehydroandrographolide. We will dissect their differential efficacy, delve into the underlying molecular mechanisms, and provide detailed, field-proven experimental protocols to empower researchers to validate and expand upon these findings.

Comparative Cytotoxic Efficacy: A Data-Driven Analysis

The cytotoxic potential of a compound is fundamentally quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. A comparative analysis of IC50 values across various cancer cell lines reveals a clear distinction in potency between Andrographolide and deAND.

Quantitative Comparison of IC50 Values

Experimental data consistently demonstrates that 14-Deoxy-11,12-didehydroandrographolide (deAND) exhibits a more potent cytotoxic effect than its parent compound, Andrographolide, particularly in hematological malignancies.

CompoundCell LineCancer TypeIC50 Value (µM)Citation
Andrographolide DBTRG-05MGGlioblastoma13.95 (72h)[4]
MDA-MB-231Breast Cancer30.56 (72h)[5]
MCF-7Breast Cancer31.93 (72h)[5]
HCT 116Colon Cancer~42.7 (µg/ml)[6]
KBOral Cancer106.2 (µg/ml)[7]
U937Leukemia>50 (not reached)[8]
14-Deoxy-11,12-didehydroandrographolide U937Leukemia13[8][9]
REHLeukemia~25[8]

Note: Direct comparison is most effective when assays are performed under identical conditions. The data presented is aggregated from multiple studies and should be interpreted accordingly.

As evidenced in the table, a study on various leukemic cell lines found that deAND possessed the most promising antileukemic potential, with an IC50 of 13 µM in U937 cells.[8][10] In the same study, Andrographolide failed to reach an IC50 value within the tested concentration range, indicating significantly lower potency against this cell line.[8]

Mechanisms of Action: Divergent Pathways to Cell Death

While both compounds ultimately lead to apoptosis, or programmed cell death, their upstream mechanisms and effects on cellular signaling pathways show notable differences.

Andrographolide: A Multi-Target Approach

Andrographolide exerts its cytotoxic effects through a multi-pronged attack on cancer cell signaling. Its mechanisms include:

  • Cell Cycle Arrest: It can halt cell proliferation at either the G0/G1 or G2/M phase, depending on the specific cancer cell type.[2][4]

  • Induction of Oxidative Stress: Andrographolide treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), which can damage cellular components and trigger apoptosis.[2][11]

  • Inhibition of Key Survival Pathways: It is a well-documented inhibitor of the NF-κB and PI3K/AKT signaling pathways, which are critical for cancer cell survival, proliferation, and inflammation.[11][12][13]

  • Modulation of Apoptotic Proteins: The compound upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards death.[1][11]

cluster_0 Andrographolide Action AND Andrographolide PI3K PI3K/AKT Pathway AND->PI3K Inhibits NFkB NF-κB Pathway AND->NFkB Inhibits ROS ROS Production AND->ROS Induces Survival Cell Survival PI3K->Survival Promotes NFkB->Survival Promotes Apoptosis Apoptosis ROS->Apoptosis Triggers Proliferation Cell Proliferation

Caption: Andrographolide's multi-target cytotoxic mechanism.

14-Deoxy-11,12-didehydroandrographolide: A Potent Apoptosis Inducer

The primary cytotoxic mechanism reported for deAND is the robust induction of apoptosis.[8] Its action is characterized by:

  • Potent Caspase Activation: Studies show that deAND strongly activates the intrinsic apoptotic pathway, evidenced by elevated levels of activated caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[8][10]

  • Cell Cycle Disruption: Treatment with deAND leads to a significant increase in the sub-G0-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.[10]

  • Nuclear Morphology Changes: The compound induces classic signs of apoptosis, including the formation of deformed nuclei and apoptotic bodies.[8][10]

In a comparative study, deAND was found to be more potent than Andrographolide in reducing the apoptosis marker caspase-3.[14]

cluster_1 deAND-Induced Apoptosis deAND 14-Deoxy-11,12- didehydroandrographolide Mito Mitochondria deAND->Mito Stress Signal Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: The intrinsic apoptotic pathway activated by deAND.

Experimental Protocols for Cytotoxicity Assessment

To ensure robust and reproducible data, standardized protocols are essential. The following methodologies provide a framework for the comparative evaluation of Andrographolide and its analogues.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells.

A Seed Cells in 96-well Plate B Treat with Compound (Varying Concentrations) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) Formazan Crystals Form D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Read Absorbance (~570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Andrographolide and deAND in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: LDH Assay for Cytotoxicity

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[17] Extracellular LDH in the culture medium is measured through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal, proportional to the level of cell lysis.

A Seed & Treat Cells (as in MTT assay) B Incubate (24-72h) A->B C Collect Supernatant (Culture Medium) B->C D Transfer Supernatant to a New Plate C->D E Add LDH Reaction Mixture D->E F Incubate (30 min) (Room Temp, Protected) E->F G Add Stop Solution F->G H Read Absorbance (~490 nm) G->H

Caption: Workflow for the LDH cytotoxicity assay.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol. It is critical to also prepare two additional controls: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (untreated cells lysed with a lysis buffer provided in the kit).

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.

  • Sample Transfer: Carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Abcam ab102526, Promega LDH-Glo™).[18][19] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Protocol 3: Western Blot for Apoptosis Markers

Principle: Western blotting allows for the detection of specific proteins involved in the apoptotic cascade. Key markers include the cleavage of caspases (e.g., Caspase-3, Caspase-9) and PARP (Poly (ADP-ribose) polymerase-1) into their active fragments.[20] The presence of these cleaved fragments is a hallmark of apoptosis.

A Culture & Treat Cells in 6-well Plates B Harvest Cells & Lyse to Extract Protein A->B C Quantify Protein (e.g., BCA Assay) B->C D SDS-PAGE (Separate Proteins) C->D E Transfer to Membrane (PVDF) D->E F Block Membrane E->F G Incubate with Primary Antibody F->G H Incubate with Secondary Antibody G->H I Detect Signal (Chemiluminescence) H->I

Caption: Workflow for Western Blot analysis of apoptotic proteins.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of Andrographolide and deAND for a predetermined time (e.g., 48 hours).

  • Protein Extraction: After treatment, collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, and a loading control like anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Compare the band intensity of the cleaved (active) forms of caspases and PARP in treated samples versus untreated controls. An increase in cleaved fragments indicates apoptosis induction.

Conclusion and Future Perspectives

The comparative analysis clearly indicates that while both Andrographolide and its analogue, 14-Deoxy-11,12-didehydroandrographolide, are effective cytotoxic agents, deAND demonstrates superior potency, particularly against leukemic cells.[8] This enhanced efficacy is primarily attributed to its robust ability to induce apoptosis through the intrinsic caspase cascade.[10] Andrographolide, while less potent in some contexts, offers a broader mechanistic profile by inhibiting key cell survival pathways like NF-κB and PI3K/AKT.[11][12]

This distinction is crucial for drug development professionals. The high potency of deAND makes it a compelling candidate for further investigation as a standalone chemotherapeutic agent. Conversely, Andrographolide's ability to modulate multiple signaling pathways suggests its potential as an adjuvant therapy, possibly sensitizing cancer cells to other treatments or overcoming drug resistance.

Future research should focus on expanding the comparative analysis to a wider range of cancer types, including solid tumors, and conducting in vivo studies to validate these in vitro findings. A deeper exploration into the structure-activity relationship between these compounds will further illuminate the chemical moieties responsible for their differential potency and guide the synthesis of even more effective and specific anticancer agents.

References

  • Sarkar, S., et al. (2019). 14-Deoxy-11,12-Didehydroandrographolide: A Novel Compound Isolated from Andrographis paniculata Nees. Induces Robust Apoptosis. Pharmacognosy Magazine.
  • Guntupalli, C., et al. (2021). A comparative assessment of in vitro cytotoxic activity and phytochemical profiling of Andrographis nallamalayana J.L.Ellis and Andrographis paniculata (Burm. f.) Nees using UPLC-QTOF-MS/MS approach. PubMed Central.
  • Khan, I., et al. (2022). Study on the mechanism of andrographolide activation. PMC - NIH.
  • Sheeja, K., et al. (2007). Apoptosis Inducing Effect of Andrographolide on TD-47 Human Breast Cancer Cell Line. ResearchGate. Available at: [Link]

  • Various Authors. (2024). New andrographolide derivatives and their cytotoxic activity. ScienceDirect.
  • Lee, YC., et al. (2018). Andrographis paniculata diterpenoids and ethanolic extract inhibit TNFα-induced ICAM-1 expression in EA.hy926 cells. PubMed.
  • Lim, J. C. W., et al. (2022). Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway. MDPI.
  • Syed, S., et al. (2024). Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process. NIH.
  • Li, J., et al. (2017). Andrographolide inhibits melanoma tumor growth by inactivating the TLR4/NF-κB signaling pathway. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Synthesis and cytotoxic activity of 14-deoxy-12-hydroxyandrographolide analogs. ResearchGate.
  • Sarkar, S., et al. (2019). 14‑Deoxy‑11,12‑Didehydroandrographolide: A Novel Compound Isolated from Andrographis paniculata Nees. Induces Robust Apoptosis in Leukemic Cells. ResearchGate.
  • Ludfiani, D., et al. (2023). In Silico Analysis of 14-Deoxy 11, 12-Didehydro Andrographolide (AGP 2) from Sambiloto (Andrographis paniculata) as Drug Candidate Against SARS-CoV-2. ResearchGate.
  • Lee, YC., et al. (2010). Andrographolide and 14-deoxy-11,12-didehydroandrographolide from Andrographis paniculata attenuate high glucose-induced fibrosis and apoptosis in murine renal mesangeal cell lines. PubMed.
  • Tan, P., et al. (2022). The IC 50 values of andrographolide for two breast cancer cell lines... ResearchGate.
  • de Jesus, J. R., et al. (2024). Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells. PMC.
  • Sarkar, S., et al. (2019). 14-Deoxy-11,12-Didehydroandrographolide: A novel compound isolated from Andrographis paniculata Nees. induces robust apoptosis in leukemic cells [RETRACTED]. Pharmacognosy Magazine.
  • Rajagopal, S., et al. (2013). Exploring the Mechanisms of Cytotoxic and Anti-inflammatory Property of Andrographolide and its Derivatives. Pharmacognosy Reviews.
  • Rattanajak, R., et al. (2015). Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma. ScienceDirect.
  • Abcam. MTT assay protocol. Abcam.
  • Banerjee, M., et al. (2016). Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line. PMC.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega.
  • Abcam. Apoptosis western blot guide. Abcam.
  • Springer Nature. MTT Assay Protocol. Springer Nature Experiments.
  • Tan, P., et al. (2022). Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling. PMC.
  • Bio-Rad. Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
  • Sigma-Aldrich. Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
  • Thermo Fisher Scientific. (2019). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet. Thermo Fisher Scientific.
  • Mosmann, T. (1983). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. ACS Publications. Available at: [Link]

  • Various Authors. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. Available at: [Link]

  • Mi, S., et al. (2017). Increased Reactive Oxygen Species Levels Cause ER Stress and Cytotoxicity in Andrographolide Treated Colon Cancer Cells. Oncotarget. Available at: [Link]

  • Xia, Y. F., et al. (2004). Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation. PMC.
  • Ju, S. T. (2018). Determination of Caspase Activation by Western Blot. PubMed - NIH.
  • Abcam. (2025). Quantifying cell viability via LDH cytotoxicity assay. Protocols.io.
  • Creative Bioarray. MTT Analysis Protocol. Creative Bioarray.
  • Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.
  • Abcam. LDH assay kit guide: Principles and applications. Abcam.
  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC.

Sources

Safety & Regulatory Compliance

Safety

14Deoxy-11-oxoandrographolide proper disposal procedures

This guide outlines the technical protocols for the safe disposal of 14-Deoxy-11-oxoandrographolide , a bioactive diterpenoid lactone.[1] These procedures are designed for research laboratories to ensure compliance with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe disposal of 14-Deoxy-11-oxoandrographolide , a bioactive diterpenoid lactone.[1] These procedures are designed for research laboratories to ensure compliance with environmental safety standards (RCRA/EPA) and to maintain scientific integrity by preventing cross-contamination or environmental release.

Executive Summary: Immediate Disposal Directive

Parameter Directive
Primary Disposal Method High-Temperature Incineration (with afterburner and scrubber).[1]
Drain Disposal STRICTLY PROHIBITED. Do not flush down sinks or drains.[1]
Waste Stream Classification Non-Halogenated Organic (unless dissolved in halogenated solvents like DCM).[1]
Spill Cleanup Absorb with inert material (vermiculite/sand); do not use water for initial containment.[1]

Chemical Profile & Disposal Rationale

To dispose of a chemical safely, one must understand its behavior in the environment. 14-Deoxy-11-oxoandrographolide is a diterpenoid lactone (


).[1] Its structural properties dictate the disposal pathway.[1]
  • Lipophilicity & Bioaccumulation: As a diterpenoid, this compound is lipophilic (soluble in organic solvents like Chloroform, DMSO, Ethyl Acetate). If released into water systems, it resists rapid hydrolysis and may bioaccumulate in aquatic organisms. Therefore, aqueous disposal is chemically unsound.

  • Combustibility: The compound is composed entirely of Carbon, Hydrogen, and Oxygen. It is an excellent candidate for incineration, where it fully oxidizes to

    
     and 
    
    
    
    without generating toxic heavy metal ash or sulfur/nitrogen oxides (unless dissolved in solvents containing those elements).
  • Ecological Toxicity: While often classified as "low hazard" for acute human toxicity, analogs like Andrographolide are classified as Water Hazard Class 1 (Slightly Hazardous) . Precautionary principles require treating it as a potential aquatic toxin.[1]

Waste Segregation & Classification

Proper segregation prevents dangerous chemical reactions in the waste drum and ensures the incineration facility can process the material safely.

Decision Logic for Waste Segregation

WasteSegregation Start Waste Material Containing 14-Deoxy-11-oxoandrographolide StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris BinA Bin A: Solid Hazardous Waste (Incineration) Solid->BinA SolventCheck Solvent Type? Liquid->SolventCheck BinD Bin D: Solid Hazardous Debris Debris->BinD Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., DMSO, MeOH) SolventCheck->NonHalo BinB Bin B: Halogenated Solvent Waste Halo->BinB BinC Bin C: Non-Halogenated Solvent Waste NonHalo->BinC

Figure 1: Decision tree for segregating 14-Deoxy-11-oxoandrographolide waste streams to ensure compatibility with incinerator feedstocks.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable to: Expired reference standards, degraded powder, lyophilized cakes.

  • Containment: Place the solid substance directly into a sealable, chemically resistant container (High-Density Polyethylene - HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste label. Explicitly write: "Solid Chemical Waste: 14-Deoxy-11-oxoandrographolide. Toxic to Aquatic Life."

  • Solvent Dissolution (Optional but Recommended): To facilitate incineration, dissolve the solid in a minimal amount of a combustible, non-halogenated solvent (e.g., Ethanol or Acetone). This creates a homogeneous fuel blend for the incinerator.

  • Disposal: Transfer to the facility's Non-Halogenated Organic Waste stream.

Protocol B: Liquid Waste (Solutions)

Applicable to: HPLC effluent, mother liquors, reaction mixtures.

Solvent SystemDisposal StreamRationale
Methanol / Ethanol / Acetone Non-Halogenated Organic High BTU value; burns clean.[1]
DMSO / DMF Non-Halogenated Organic Requires high temp to burn; keep separate from oxidizers.[1]
Dichloromethane (DCM) / Chloroform Halogenated Organic CRITICAL: Must be separated.[1] Burning halogenated compounds generates acidic gases (HCl) requiring special scrubbers.[1]
Aqueous Buffers (>5% Organic) Aqueous Chemical Waste Do not pour down sink.[1][2] Collect for off-site treatment.[1]

Step-by-Step:

  • Identify the Solvent: Check the Safety Data Sheet (SDS) of the solvent carrier.

  • Bulking: Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated). Use a funnel to prevent drips.[1]

  • Logging: Record the volume and concentration of 14-Deoxy-11-oxoandrographolide on the waste log sheet attached to the carboy.

Protocol C: Contaminated Labware

Applicable to: Syringes, pipette tips, weighing boats, gloves.

  • Sharps: Needles used with the compound must go into a Red Biohazard/Sharps Container , regardless of chemical contamination, to prevent physical injury.

  • Glassware: Triple rinse glassware with Acetone. Collect the acetone rinse in the Non-Halogenated Liquid Waste container. The rinsed glass can then be washed normally or disposed of in a glass bin.

  • Soft Waste (Gloves/Wipes): Place in a clear hazardous waste bag (or yellow bag depending on local regulations). Do not throw in regular trash.

Emergency Spill Response Workflow

In the event of a spill (solid or liquid), rapid containment is necessary to prevent environmental spread.

SpillResponse Alert 1. Alert & Protect (PPE: Nitrile Gloves, Lab Coat, Goggles) Contain 2. Containment (Do NOT use water) Alert->Contain Absorb 3. Absorption/Collection Contain->Absorb If Liquid: Use Vermiculite/Pad Contain->Absorb If Solid: Damp Wipe/Scoop Clean 4. Decontamination (Soap + Water Wash) Absorb->Clean Dispose 5. Disposal (Seal in HazWaste Bag) Clean->Dispose

Figure 2: Operational workflow for managing spills of 14-Deoxy-11-oxoandrographolide.

Specific Spill Instructions:

  • Dry Spills: Do not dry sweep if dust generation is likely.[1][3] Cover with a damp paper towel (dampened with water or ethanol) to trap dust, then scoop into a waste bag.

  • Liquid Spills: Surround the spill with absorbent pads or vermiculite. Do not dilute with water , as this increases the volume of hazardous waste and spreads the lipophilic compound.

References

  • PubChem. (n.d.).[1] Compound Summary: 14-Deoxy-11-oxoandrographolide.[1][4] National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link][1]

Sources

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